molecular formula C6H11NO3 B2815594 Methyl 3-aminooxolane-3-carboxylate CAS No. 1182717-26-5

Methyl 3-aminooxolane-3-carboxylate

Katalognummer: B2815594
CAS-Nummer: 1182717-26-5
Molekulargewicht: 145.158
InChI-Schlüssel: WFJFGIAGOSGWMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-aminooxolane-3-carboxylate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-aminooxolane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminooxolane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJFGIAGOSGWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Aminotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminotetrahydrofuran-3-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a tetrahydrofuran ring, a quaternary alpha-amino acid moiety, and a methyl ester, provides a strategic scaffold for the synthesis of complex molecules with significant therapeutic potential. This guide offers an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and applications of methyl 3-aminotetrahydrofuran-3-carboxylate. It is designed to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic and therapeutic endeavors.

Introduction: The Strategic Importance in Medicinal Chemistry

The tetrahydrofuran motif is a privileged structure in numerous biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When combined with an amino acid framework, as in methyl 3-aminotetrahydrofuran-3-carboxylate, the resulting molecule becomes a constrained amino acid analog. This structural rigidity can be highly advantageous in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The methyl ester functionality provides a convenient handle for further chemical modification, allowing for the facile construction of amides, peptides, and other derivatives. This trifecta of functional groups makes methyl 3-aminotetrahydrofuran-3-carboxylate a highly sought-after intermediate in the synthesis of novel therapeutics, particularly in areas such as neuroscience and cardiovascular disease.[1]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and properties of methyl 3-aminotetrahydrofuran-3-carboxylate is fundamental to its effective application.

Molecular Structure

The core of the molecule consists of a five-membered saturated heterocyclic ring, tetrahydrofuran. At the C3 position, the ring is substituted with both an amino group (-NH₂) and a methoxycarbonyl group (-COOCH₃). This substitution pattern creates a chiral center at the C3 carbon.

The IUPAC name for this compound is methyl 3-aminooxolane-3-carboxylate .[2]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃PubChem
Molecular Weight 145.16 g/mol PubChem
CAS Number 1182717-26-5BLDpharm[3]
Boiling Point (Predicted) 285.9 ± 40.0 °CChemicalBook
Density (Predicted) 1.22 ± 0.1 g/cm³ChemicalBook
SMILES COC(=O)C1(N)CCOC1N/A
InChI InChI=1S/C6H11NO3/c1-10-6(9)5(7)2-3-11-4-5/h2-4,7H2,1H3N/A

Note: Experimental values for some properties may vary depending on the source and experimental conditions.

Synthesis of Methyl 3-Aminotetrahydrofuran-3-carboxylate

The synthesis of α-amino acid esters embedded within a heterocyclic framework presents unique challenges. Several synthetic strategies have been developed to access this valuable building block, often involving multi-step sequences. A generalized synthetic workflow is outlined below, highlighting the key transformations.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach involves the formation of the C-N and C-C bonds at the C3 position of a pre-existing tetrahydrofuran ring or the cyclization of a linear precursor. Key strategies often rely on:

  • Strecker Synthesis Analogs: Utilizing a tetrahydrofuran-3-one precursor.

  • Cyclization of Functionalized Acyclic Precursors: Building the tetrahydrofuran ring from a linear chain already containing the necessary functionalities.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve enantiomerically pure products, which is often crucial for pharmaceutical applications.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of methyl 3-aminotetrahydrofuran-3-carboxylate. This is a representative pathway, and specific reagents and conditions can be adapted based on available starting materials and desired stereochemistry.

G A Starting Material (e.g., Dihydrofuran or a functionalized acyclic ether) B Intermediate Formation (e.g., Tetrahydrofuran-3-one or a cyano-ester) A->B Functional Group Interconversion/Cyclization C Introduction of Amino and Carboxylate Functionalities (e.g., Strecker reaction or Bucherer-Bergs synthesis) B->C Amination/ Cyanation D Esterification and/or Deprotection C->D Hydrolysis/ Esterification E Methyl 3-aminotetrahydrofuran-3-carboxylate D->E Final Product

Caption: A conceptual workflow for the synthesis of methyl 3-aminotetrahydrofuran-3-carboxylate.

Exemplary Synthetic Protocol

Step 1: Synthesis of Tetrahydrofuran-3-one

  • This intermediate can be prepared through various methods, such as the oxidation of tetrahydrofuran-3-ol.

Step 2: Strecker Reaction for α-Aminonitrile Formation

  • To a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., methanol), add sodium cyanide followed by ammonium chloride.

  • Stir the reaction mixture at room temperature until the formation of 3-amino-3-cyanotetrahydrofuran is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Work up the reaction mixture to isolate the crude α-aminonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Treat the crude 3-amino-3-cyanotetrahydrofuran with a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.

  • The nitrile group will be hydrolyzed to a carboxylic acid, and the amino group will be protonated, yielding 3-aminotetrahydrofuran-3-carboxylic acid hydrochloride.

  • Cool the reaction mixture and isolate the product, for instance, by crystallization.

Step 4: Fischer Esterification

  • Suspend the 3-aminotetrahydrofuran-3-carboxylic acid hydrochloride in methanol.

  • Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux to drive the esterification reaction.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • The resulting product, methyl 3-aminotetrahydrofuran-3-carboxylate hydrochloride, can be neutralized with a suitable base to obtain the free amine if required.

Self-Validating System: Each step of this protocol includes a clear transformation that can be monitored for completion using standard analytical techniques. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of methyl 3-aminotetrahydrofuran-3-carboxylate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (-OCH₃) as a singlet, and complex multiplets for the methylene protons of the tetrahydrofuran ring. The chemical shifts of the ring protons will be influenced by the neighboring oxygen and the substituents at the C3 position. The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, the quaternary C3 carbon bearing the amino and ester groups, and the methylene carbons of the tetrahydrofuran ring.

Note: While a specific spectrum for the title compound is not publicly available, data for structurally similar compounds can provide a reference for expected chemical shifts.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:

  • N-H stretching: Around 3300-3400 cm⁻¹ (from the primary amine).

  • C-H stretching: Just below 3000 cm⁻¹ (from the alkyl and methoxy groups).

  • C=O stretching: Around 1730-1750 cm⁻¹ (from the ester carbonyl).

  • C-O stretching: Around 1050-1150 cm⁻¹ (from the ether linkage in the tetrahydrofuran ring and the ester).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For methyl 3-aminotetrahydrofuran-3-carboxylate, the molecular ion peak (M⁺) would be observed at m/z = 145.16.

Applications in Drug Discovery and Development

The unique structural features of methyl 3-aminotetrahydrofuran-3-carboxylate make it a valuable scaffold for the development of novel therapeutic agents.

As a Constrained Amino Acid Mimetic

The incorporation of this moiety into peptides or small molecules can enforce a specific conformation, which can be beneficial for binding to biological targets with high affinity and selectivity. This strategy is often employed in the design of enzyme inhibitors and receptor agonists or antagonists.

A Building Block for Complex Heterocycles

The amine and ester functionalities serve as versatile handles for further synthetic transformations. This allows for the construction of more complex heterocyclic systems through annulation or condensation reactions. These resulting molecules are often explored for a wide range of biological activities.

The "Magic Methyl" Effect and Analogs

The strategic placement of a methyl group can significantly impact a molecule's pharmacological properties, an observation often referred to as the "magic methyl" effect.[7] While the title compound is a methyl ester, the broader concept of methylation is crucial in drug design.[8] Methyl 3-aminotetrahydrofuran-3-carboxylate provides a core structure that can be further modified, for example, by N-methylation of the amino group, to fine-tune its pharmacokinetic and pharmacodynamic profile.[7]

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

G A Methyl 3-aminotetrahydrofuran-3-carboxylate B Peptide Synthesis A->B Amide Coupling C Heterocycle Synthesis A->C Condensation/ Annulation D Lead Optimization A->D Scaffold for SAR Studies E Novel Peptidomimetics B->E F Bioactive Scaffolds C->F G Drug Candidates D->G

Caption: Role of Methyl 3-aminotetrahydrofuran-3-carboxylate in Drug Discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling methyl 3-aminotetrahydrofuran-3-carboxylate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Methyl 3-aminotetrahydrofuran-3-carboxylate is a molecule of significant interest to the medicinal chemistry and drug development community. Its distinct structural and functional characteristics provide a robust platform for the design and synthesis of novel therapeutic agents. A comprehensive understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, is essential for harnessing its full potential in the quest for new and improved medicines.

References

  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments (WO2008080891A2).
  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments (EP2114909A2).
  • PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

  • MDPI. Methyl-Containing Pharmaceuticals. [Link]

Sources

3-amino-3-carboxy-tetrahydrofuran methyl ester properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-3-carboxy-tetrahydrofuran Methyl Ester: A Constrained Amino Acid Scaffold for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 3-aminotetrahydrofuran-3-carboxylate, a non-proteinogenic, constrained amino acid analog. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging conformationally restricted scaffolds for the design of novel therapeutics. This document will detail the compound's properties, propose a robust synthetic pathway, and explore its potential applications in modern medicinal chemistry.

Introduction: The Significance of Conformational Constraint

In the landscape of drug design, achieving target specificity and enhanced potency often hinges on controlling the three-dimensional structure of a molecule. 3-Amino-3-carboxy-tetrahydrofuran methyl ester represents a class of building blocks known as constrained amino acids. By incorporating the amine and carboxyl functionalities onto a rigid tetrahydrofuran ring at the C3 position, this molecule offers a structurally fixed scaffold.

This inherent rigidity is highly valuable for several reasons:

  • Pre-organization for Binding: A constrained analog can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.

  • Metabolic Stability: The α,α-disubstituted nature of the core amino acid structure can confer resistance to enzymatic degradation by peptidases, improving pharmacokinetic properties.

  • Scaffold for Diversification: The tetrahydrofuran ring provides defined vectors for chemical modification, allowing for the systematic exploration of chemical space.

The tetrahydrofuran moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and for its favorable physicochemical properties.[1] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically deploy this promising chemical entity.

Physicochemical and Structural Properties

The core structure is based on the parent amino acid, 3-aminotetrahydrofuran-3-carboxylic acid.[2] The properties of the target methyl ester are detailed below.

PropertyValueSource
IUPAC Name methyl 3-aminotetrahydrofuran-3-carboxylate-
Synonyms Methyl 3-aminooxolane-3-carboxylate-
Molecular Formula C₆H₁₁NO₃Calculated
Molecular Weight 145.16 g/mol Calculated
Parent Acid CAS 125218-55-5PubChem[2]
Parent Acid Formula C₅H₉NO₃PubChem[2]
Parent Acid Mol. Weight 131.13 g/mol PubChem[2]
Predicted LogP -0.5 to 0.5Estimated
Appearance Off-white solid or oilPredicted
Hazard Classification Based on the parent acid, may cause skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[2]PubChem[2]

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for the title compound is not widely documented, a reliable synthetic route can be proposed based on established, high-yielding organic chemistry transformations. The synthesis is envisioned as a two-stage process: first, the creation of the parent amino acid, followed by standard esterification.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Parent Acid Synthesis cluster_1 Stage 2: Esterification THF_3_one Tetrahydrofuran-3-one Hydantoin Bucherer-Bergs Reaction (KCN, (NH4)2CO3) THF_3_one->Hydantoin Spirohydantoin Spiro-hydantoin Intermediate Hydantoin->Spirohydantoin Hydrolysis Alkaline Hydrolysis (e.g., Ba(OH)2) Spirohydantoin->Hydrolysis Parent_Acid 3-Aminotetrahydrofuran- 3-carboxylic Acid Hydrolysis->Parent_Acid Esterification Esterification (Methanol, TMSCl or SOCl2) Parent_Acid->Esterification Purification Purification (Column Chromatography) Esterification->Purification Target_Ester Target Methyl Ester Purification->Target_Ester Characterization_Workflow Start Purified Compound H_NMR 1H NMR (Structure Confirmation) Start->H_NMR C_NMR 13C NMR (Carbon Skeleton) Start->C_NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR Purity Purity Assessment (HPLC/LC-MS) H_NMR->Purity C_NMR->Purity MS->Purity IR->Purity Final Confirmed Structure & Purity >95% Purity->Final Peptide_Conformation cluster_0 Flexible Peptide cluster_1 Constrained Peptide A1 AA1 A2 AA2 A1->A2 Many Conformations A3 AA3 A2->A3 B1 AA1 B2 Constrained Analog B1->B2 Locked Conformation (e.g., β-turn) B3 AA3 B2->B3

Sources

3-aminooxolane-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Subject: Physicochemical Profiling, Synthetic Architecture, and Medicinal Chemistry Applications of 3-Aminotetrahydrofuran-3-Carboxylic Acid (


).

Executive Summary

3-Aminooxolane-3-carboxylate (systematically 3-aminotetrahydrofuran-3-carboxylic acid ) represents a high-value scaffold in modern peptidomimetic drug design. As a cyclic,


-disubstituted amino acid, it functions as a "conformational lock," restricting the 

(phi) and

(psi) torsion angles of peptide backbones. Unlike its carbocyclic analog (1-aminocyclopentane-1-carboxylic acid), the inclusion of the ether oxygen in the oxolane ring lowers lipophilicity (LogP), enhancing aqueous solubility and altering metabolic stability. This guide details its molecular specifications, the Bucherer-Bergs synthetic protocol, and its strategic utility in inhibitor development.

Part 1: Physicochemical Identity & Specifications[1]

The molecule exists primarily as a zwitterion in its neutral state. In synthetic contexts, it is frequently manipulated as a methyl or ethyl ester hydrochloride salt to facilitate peptide coupling.

Core Data Table
ParameterSpecificationNotes
IUPAC Name 3-Aminotetrahydrofuran-3-carboxylic acidAlso: 3-Aminooxolane-3-carboxylic acid
Molecular Formula

Neutral free acid
Molecular Weight 131.13 g/mol Monoisotopic Mass: 131.058
CAS Number 125218-55-5Racemic
CAS (S-Isomer) 1315052-80-2Pharmacologically active in specific protease inhibitors
pKa (Calculated) Carboxyl: ~2.1Amino: ~9.4
Topological Polar Surface Area 72.6

High polarity due to ether oxygen + zwitterion
LogP -3.6 (Estimated)Significantly lower than cyclopentane analogs
Structural Topology

The molecule features a quaternary carbon at position 3 , bonded to both the amine and carboxylate groups. This gem-disubstitution creates steric bulk that serves two functions:

  • Proteolytic Stability: Hinders access of peptidases to the adjacent amide bonds.

  • Helical Induction: Promotes

    
    -helical or 
    
    
    
    -helical turns in peptide chains by restricting rotation.

Part 2: Synthetic Architecture (Bucherer-Bergs Protocol)

Mechanistic Causality

Direct


-alkylation of amino acids is difficult. Therefore, the synthesis relies on the Bucherer-Bergs reaction , which utilizes the thermodynamic stability of the hydantoin intermediate to assemble the quaternary center from a ketone.
Experimental Workflow

Objective: Synthesis of racemic 3-aminotetrahydrofuran-3-carboxylic acid from 3-oxotetrahydrofuran.

Reagents
  • Substrate: Dihydrofuran-3(2H)-one (3-oxotetrahydrofuran).

  • Reagents: Ammonium Carbonate

    
    , Potassium Cyanide (
    
    
    
    ).[1][2]
  • Solvent: 50% Aqueous Ethanol.

  • Hydrolysis: Barium Hydroxide

    
     or Sodium Hydroxide 
    
    
    
    .
Protocol Steps
  • Hydantoin Formation:

    • Dissolve 3-oxotetrahydrofuran (1.0 eq) in 50% EtOH/H₂O.

    • Add

      
       (3.0 eq) and 
      
      
      
      (1.2 eq). Caution: Cyanide handling protocols apply.
    • Heat to 60°C for 12–24 hours. The reaction proceeds via a cyanohydrin intermediate which captures ammonia and cyclizes with

      
      .
      
    • Validation: Monitor disappearance of ketone via TLC. Product (Hydantoin) precipitates upon cooling or acidification.[1]

  • Ring Opening (Hydrolysis):

    • Suspend the isolated hydantoin in 2M

      
       (aq).
      
    • Reflux at 100°C for 18 hours. This harsh condition is required to cleave the stable urea linkage of the hydantoin.

    • Precipitate barium as

      
       by adding stoichiometric 
      
      
      
      or bubbling
      
      
      . Filter.
  • Isolation:

    • Concentrate the filtrate.

    • Crystallize from water/ethanol to yield the zwitterionic amino acid.

Synthetic Pathway Diagram

BuchererBergs Ketone 3-Oxotetrahydrofuran (Substrate) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin KCN, (NH4)2CO3 Hydantoin 5-Spiro-Hydantoin (Stable Intermediate) Cyanohydrin->Hydantoin Cyclization (-H2O) AminoAcid 3-Aminooxolane- 3-Carboxylic Acid Hydantoin->AminoAcid Hydrolysis Ba(OH)2, Reflux

Figure 1: The Bucherer-Bergs pathway constructs the quaternary center via a stable hydantoin intermediate, which is subsequently hydrolyzed to the target amino acid.[1][2]

Part 3: Medicinal Chemistry Applications[1][7][8]

Conformational Restriction in Peptidomimetics

In drug design, flexible peptides often suffer from poor binding affinity (entropic penalty upon binding) and rapid degradation. Replacing a natural amino acid with 3-aminooxolane-3-carboxylate restricts the conformational space.

  • Mechanism: The gem-disubstitution forces the backbone into specific angles (

    
    ), often stabilizing 
    
    
    
    -turns or
    
    
    -helices.
  • Application: Used in Cathepsin K inhibitors and HCV protease inhibitors to lock the bioactive conformation of the P1 or P2 residues.

Bioisosterism and LogP Modulation

The oxolane ring is a bioisostere of the cyclopentane ring.

  • Cyclopentane Analog: High lipophilicity, potential metabolic liability.

  • Oxolane Analog (Subject): The ether oxygen acts as a hydrogen bond acceptor. This lowers the LogP (approx -3.6), improving solubility in aqueous plasma and reducing non-specific binding, while maintaining the same steric volume.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold 3-Aminooxolane-3-Carboxylate Feature1 Gem-Disubstitution (Quaternary C3) Scaffold->Feature1 Feature2 Ether Oxygen (Position 4) Scaffold->Feature2 Effect1 Restricts Phi/Psi Angles (Conformational Lock) Feature1->Effect1 Effect2 Lowers LogP (Increases Solubility) Feature2->Effect2 Outcome High Affinity & Metabolic Stability Effect1->Outcome Effect2->Outcome

Figure 2: SAR logic demonstrating how specific structural features of the scaffold translate to pharmacological advantages.

Part 4: Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified:

  • 1H NMR (D₂O):

    • Absence of

      
      -proton signal (due to quaternary center).
      
    • Distinct multiplets for the ring methylene protons (

      
      ) typically appearing between 2.0 and 4.2 ppm. The protons adjacent to the oxygen will be deshielded (3.8–4.2 ppm).
      
  • 13C NMR:

    • Quaternary Carbon (C3): A distinctive low-intensity peak around 65–70 ppm.

    • Carboxyl Carbon: ~175 ppm.

  • Mass Spectrometry (ESI+):

    • 
      .
      

References

  • Bucherer, H. T., & Fischbeck, K. (1920). Über die Synthese von Hydantoinen und ihre Spaltung zu α-Aminosäuren. Journal für Praktische Chemie. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 543662, 3-Aminotetrahydrofuran-3-carboxylic acid. Retrieved from PubChem.[3] Link

  • WIPO Patent WO2008080891A2. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Link

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Link

  • Chemical Book. 3-Aminotetrahydrofuran-3-carboxylic acid Product Specifications. Link

Sources

The Architect’s Arsenal: A Technical Guide to Novel Heterocyclic Amino Ester Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "escape from flatland" is no longer a trend but a mandate. As medicinal chemistry moves beyond the low-hanging fruit of planar aromatic scaffolds, Novel Heterocyclic Amino Ester Building Blocks have emerged as critical tools for modulating physicochemical properties (


, LogD, TPSA) without sacrificing potency.

This guide provides a rigorous technical analysis of three high-value classes of these building blocks: Azetidines , Oxetanes , and Spirocyclic Amino Esters . It details their strategic application in bioisosterism, provides a validated photoredox synthetic protocol, and outlines their role in next-generation modalities like PROTACs and DNA-Encoded Libraries (DELs).

Part 1: Strategic Design & Bioisosterism

The Imperative

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented. Novel heterocyclic amino esters serve as "chiral handles," allowing researchers to introduce three-dimensionality and rigidity simultaneously.
1. Azetidine-2-Carboxylates: The "Strained Proline"

Azetidines offer a unique conformational profile compared to proline. The 4-membered ring increases ring strain (~26 kcal/mol), altering the


 and 

torsion angles of the peptide backbone.
  • Causality: Replacing a proline with an azetidine-2-carboxylate often locks the amide bond into a specific conformation, potentially increasing binding affinity by reducing the entropic penalty upon binding.

  • Metabolic Stability: The strained ring is surprisingly robust against oxidative metabolism compared to pyrrolidines, as the

    
    -C-H bonds are less accessible to CYP450 enzymes due to geometric constraints.
    
2. Oxetane-3-Amino Esters: The "Polar Hydrophobic" Module

The oxetane ring is a powerful bioisostere for a gem-dimethyl group or a carbonyl.

  • Solubility Engine: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor but not a donor. This lowers the LogP (lipophilicity) by ~1.0 unit compared to a cyclobutane or gem-dimethyl analog, while significantly boosting aqueous solubility.

  • Metabolic Shield: Unlike a carbonyl, the oxetane ether is resistant to nucleophilic attack and hydrolysis, yet it maintains a similar dipole moment, making it an ideal amide bioisostere.

Decision Framework: Selecting the Right Block

The following decision tree guides the selection of the appropriate heterocyclic building block based on the specific liability of the lead compound.

BuildingBlockSelection Start Lead Compound Liability Metab Metabolic Instability (High Clearance) Start->Metab Solubility Poor Solubility (High LogP) Start->Solubility Potency Low Potency (Entropic Penalty) Start->Potency Oxetane Use Oxetane-3-amino ester (Polar/Hydrophobic Balance) Metab->Oxetane Block Metabolic Hotspot Solubility->Oxetane Reduce LogP Azetidine Use Azetidine-2-carboxylate (Rigidification) Potency->Azetidine Constrain Conformation Spiro Use Spirocyclic Amino Ester (3D Vectorization) Potency->Spiro Access Novel IP Space

Figure 1: Strategic decision tree for integrating heterocyclic amino esters into lead optimization campaigns.

Part 2: Comparative Physicochemical Profiling

The following data illustrates the impact of substituting a standard phenylalanine residue with novel heterocyclic bioisosteres.

PropertyPhenylalanine (Ref)3-Fluoro-AzetidineOxetane-3-GlycineSpiro[3.3]heptane
LogP (Calc) 1.380.45-0.851.10
TPSA (

)
26.326.335.526.3
H-Bond Acceptors 1121
Metabolic Risk High (Aromatic hydroxylation)Low (F-block)Very Low (Ether)Low (Quaternary C)
Vector Geometry PlanarTetrahedral (Constrained)TetrahedralOrthogonal

Table 1: Comparative analysis of physicochemical properties. Note the significant reduction in LogP offered by the Oxetane scaffold.

Part 3: Advanced Synthetic Protocol

Photoredox-Mediated Synthesis of Unnatural -Amino Esters

Traditional synthesis of quaternary amino acids (e.g., Strecker synthesis) often requires harsh conditions or toxic cyanides. The following protocol utilizes photoredox catalysis to couple abundant alcohols (via oxalate esters) with imines.[1] This method is modular, scalable, and tolerant of functional groups.

Mechanism: This protocol relies on the generation of an alkyl radical from an alcohol-derived oxalate ester via Single Electron Transfer (SET) reduction, followed by decarboxylation. The resulting radical adds to a chiral sulfinyl imine.[1][2][3]

Validated Experimental Workflow

Reagents:

  • Substrate: Alkyl Oxalate Ester (derived from primary/secondary alcohol).

  • Acceptor: N-tert-butanesulfinyl imine (chiral).

  • Photocatalyst: 4CzIPN (1.5 mol%) or Ir(ppy)

    
    .
    
  • Base: Cs

    
    CO
    
    
    
    (0.5 equiv).
  • Solvent: DMSO/H

    
    O (9:1).
    
  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure:

  • Precursor Formation: React the starting alcohol (1.0 equiv) with methyl oxalyl chloride (1.2 equiv) and Et

    
    N in DCM at 0°C for 2h. Quench, extract, and concentrate to yield the alkyl oxalate.
    
  • Reaction Setup: In an 8 mL vial equipped with a stir bar, add the alkyl oxalate (0.2 mmol), N-sulfinyl imine (0.3 mmol), 4CzIPN (1.5 mol%), and Cs

    
    CO
    
    
    
    (0.1 mmol).
  • Degassing: Dissolve in degassed DMSO (2.0 mL). Sparge with Argon for 5 minutes to remove oxygen (O

    
     quenches the triplet state of the photocatalyst).
    
  • Irradiation: Seal the vial and irradiate with Blue LEDs (approx. 10W intensity) at room temperature for 18–24 hours. Fan cooling is recommended to maintain T < 30°C.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMSO. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): Treat the resulting sulfinamide with 4M HCl in Dioxane to yield the free

    
    -amino ester hydrochloride salt.
    

PhotoredoxMechanism PC_GS PC (Ground State) PC_Excited PC* (Excited) PC_GS->PC_Excited Blue LED (hv) PC_Red PC•- (Reduced) PC_Excited->PC_Red Oxidation of Sacrificial Donor (or substrate) PC_Red->PC_GS SET to Oxalate Oxalate Alkyl Oxalate Radical Alkyl Radical (R•) Oxalate->Radical SET + Decarboxylation (-CO2) Imine Chiral Imine Radical->Imine Radical Addition Product Amino Ester Imine->Product HAT / Reduction

Figure 2: Mechanistic pathway for the photoredox generation of alkyl radicals from oxalate esters and their subsequent addition to imines.

Part 4: Applications in Drug Discovery

PROTAC Linkers

Heterocyclic amino esters are revolutionizing PROTAC (Proteolysis Targeting Chimera) design. The linker region is not merely a connector; its physicochemical properties dictate cell permeability.

  • Application: Using spirocyclic amino esters in the linker region introduces rigidity, preventing the "collapse" of the PROTAC molecule onto itself, which often masks the warheads and reduces permeability.

  • Advantage: The high

    
     of these linkers improves the overall solubility of the PROTAC, a common failure point in this modality.
    
DNA-Encoded Libraries (DELs)

The robustness of the azetidine and oxetane scaffolds makes them compatible with the aqueous, DNA-compatible chemistry required for DEL synthesis.

  • Protocol Compatibility: These building blocks are stable under standard amide coupling (EDC/HOAt) and reductive amination conditions used in split-and-pool synthesis.

Part 5: Stability & Handling

While powerful, these building blocks require specific handling protocols to maintain integrity:

  • Racemization: Azetidine-2-carboxylates are less prone to racemization than phenylglycine derivatives but should still be coupled at 0°C using weak bases (e.g., Collidine) rather than Et

    
    N.
    
  • Storage: Free bases of oxetane amines can absorb CO

    
     from the air. Store as HCl or Tosylate salts in a desiccator at -20°C.
    
  • Acid Sensitivity: While oxetanes are stable to biological pH, they can ring-open under strong Lewis acidic conditions (e.g., during Friedel-Crafts reactions). Avoid strong Lewis acids in late-stage functionalization.

References

  • Synthesis of Unn

    
    -Amino Acid Derivatives via Photoredox Activation of Inert C(sp3)–H Bonds. Organic Letters (2022). [Link][4]
    
  • Asymmetric Synthesis of Unn

    
    -Amino Acids through Photoredox-Mediated C–O Bond Activation of Aliphatic Alcohols. Chemical Science (2022).[1] [Link]
    
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (2016). [Link]

  • Stereoselective Access to Azetidine-Based

    
    -Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (2020). [Link]
    
  • Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science (2024).[5] [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry (2024). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Methyl 3-Aminooxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 3-Aminooxolane-3-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of constrained scaffolds is a cornerstone of rational drug design. Methyl 3-aminooxolane-3-carboxylate, a conformationally restricted cyclic amino acid ester, has emerged as a valuable building block. Its rigid oxolane (tetrahydrofuran) ring system imparts a defined three-dimensional geometry to molecules, enabling precise control over ligand-receptor interactions. The presence of both a primary amine and a methyl ester on a quaternary center provides a versatile handle for diverse chemical modifications. Reductive amination stands out as a robust and highly efficient method for the functionalization of this primary amine, allowing for the introduction of a wide array of substituents and the construction of novel chemical entities with therapeutic potential.

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of methyl 3-aminooxolane-3-carboxylate. We will delve into the mechanistic underpinnings of the reaction, explore the selection of appropriate reagents, and offer step-by-step procedures to empower researchers in their synthetic endeavors.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination is a powerful chemical transformation that converts a carbonyl group and an amine into a more substituted amine.[1][2] The reaction proceeds through a two-step sequence that can often be performed in a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction.[1][3][4]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of methyl 3-aminooxolane-3-carboxylate on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine.[1][5] Under mildly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion, which is even more susceptible to reduction.[6]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary amine product.[7] The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must be mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ-formed imine/iminium ion.[6]

Visualizing the Reductive Amination Mechanism

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Methyl 3-aminooxolane-3-carboxylate Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] from Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB)

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a reductive amination protocol hinges on the judicious choice of the reducing agent. Several hydride donors are commonly employed, each with its own set of advantages and disadvantages.

Reducing AgentKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (STAB) Mild and selective, tolerates a wide range of functional groups.[8][9] Ideal for one-pot reactions as it does not readily reduce aldehydes and ketones.[2][8] Moisture-sensitive.[2][10]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[2][10]
Sodium Cyanoborohydride (NaBH3CN) Similar selectivity to STAB but is toxic due to the potential release of cyanide gas, especially under acidic conditions.[9] Less sensitive to moisture than STAB.[10]Methanol (MeOH), Ethanol (EtOH)[10]
Sodium Borohydride (NaBH4) A stronger reducing agent that can reduce aldehydes and ketones.[5][10] Typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[10]Methanol (MeOH), Ethanol (EtOH)[10]
Catalytic Hydrogenation (H2/Pd/C) A "green" and effective method, but may not be compatible with sensitive functional groups that can also be reduced (e.g., alkenes, alkynes).[1][6]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

For the reductive amination of methyl 3-aminooxolane-3-carboxylate, sodium triacetoxyborohydride (STAB) is highly recommended for one-pot procedures due to its excellent selectivity and safety profile.[2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the reductive amination of methyl 3-aminooxolane-3-carboxylate with a representative aldehyde.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for efficiency and is suitable for a wide range of aldehydes.

Materials:

  • Methyl 3-aminooxolane-3-carboxylate hydrochloride

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 3-aminooxolane-3-carboxylate hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution.

  • Add triethylamine or DIPEA (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture. Note: The addition of STAB may cause a slight exotherm.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted methyl 3-aminooxolane-3-carboxylate.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Amine HCl in Anhydrous Solvent start->dissolve end End add_aldehyde Add Aldehyde dissolve->add_aldehyde add_base Add Base (Et3N or DIPEA) add_aldehyde->add_base stir_imine Stir for 1-2h (Imine Formation) add_base->stir_imine add_stab Add STAB stir_imine->add_stab stir_reduction Stir for 12-24h (Reduction) add_stab->stir_reduction quench Quench with NaHCO3 stir_reduction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Chromatography concentrate->purify purify->end

Caption: A streamlined workflow for one-pot reductive amination.

Troubleshooting and Expert Recommendations

IssuePotential CauseSuggested Solution
Low Yield Incomplete imine formation.Increase the stirring time before adding STAB. Consider adding a catalytic amount of acetic acid to promote imine formation, but be cautious as it can also react with STAB.
Sterically hindered aldehyde or amine.Increase the reaction temperature to 40-50 °C. Use a more reactive reducing agent, but this may require a two-step protocol.
Formation of Side Products Over-alkylation (formation of a tertiary amine).This is less common with primary amines in a one-pot STAB reduction but can occur if the product amine is more nucleophilic than the starting amine. Ensure the stoichiometry of the aldehyde is not in large excess.
Reduction of the starting aldehyde.This is unlikely with STAB but can happen with stronger reducing agents. Confirm the purity and reactivity of your STAB.
Reaction Stalls Deactivation of the reducing agent.Ensure all reagents and solvents are anhydrous as STAB is moisture-sensitive.[2][10]

Conclusion

The reductive amination of methyl 3-aminooxolane-3-carboxylate is a highly effective and versatile method for the synthesis of novel, conformationally constrained building blocks for drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a diverse library of compounds. The one-pot protocol using sodium triacetoxyborohydride offers a reliable and scalable approach, balancing efficiency with a favorable safety profile. These application notes and protocols are intended to serve as a valuable resource for scientists engaged in the synthesis of next-generation therapeutics.

References

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Reddit. Can someone please explain reductive amination. [Link]

  • ResearchGate. N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. [Link]

  • PubMed Central. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. [Link]

Sources

Application Note: HATU-Mediated Coupling of Sterically Hindered Tetrahydrofuran Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of structurally complex and sterically demanding amino acid scaffolds is a critical strategy for developing novel therapeutics with enhanced efficacy and metabolic stability. Tetrahydrofuran (THF) amino acids, a class of cyclic β-amino acids, are of significant interest as building blocks for peptidomimetics and foldamers due to their conformational constraints and ability to mimic peptide secondary structures.[1] However, the inherent steric bulk of these scaffolds often presents a formidable challenge to standard peptide coupling methodologies, leading to low yields, epimerization, and incomplete reactions.

This application note provides a comprehensive guide to utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the efficient amide bond formation between sterically hindered tetrahydrofuran amino acids and amine nucleophiles. HATU has emerged as a superior coupling reagent for such challenging transformations due to its rapid activation kinetics, high coupling efficiency, and ability to suppress racemization.[2][3][4] We will delve into the mechanistic underpinnings of HATU-mediated coupling, provide detailed, field-proven protocols, and offer troubleshooting strategies to overcome common obstacles.

The Challenge of Steric Hindrance

Standard coupling reagents, such as carbodiimides like DCC and DIC, often prove inadequate when dealing with sterically demanding substrates like substituted tetrahydrofuran amino acids.[5] The bulky nature of these amino acids physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete conversion.[5] This necessitates the use of more potent activating reagents that can form highly reactive intermediates to overcome this steric barrier.[5]

Why HATU is the Reagent of Choice

HATU, a third-generation uronium/aminium salt-based coupling reagent, consistently demonstrates superior performance in difficult coupling scenarios.[2][6] Its efficacy stems from several key factors:

  • Rapid Activation: HATU quickly activates carboxylic acids to form a highly reactive OAt-active ester intermediate.[3][7]

  • Reduced Racemization: The 7-azabenzotriazole (HOAt) moiety in HATU is crucial for suppressing racemization, preserving the stereochemical integrity of the chiral amino acid.[3]

  • High Efficiency: HATU is particularly effective for coupling sterically hindered amino acids where other reagents may fail to provide satisfactory yields.[2][3] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction.[7]

Mechanism of Action

The HATU-mediated coupling reaction proceeds through a well-defined, multi-step mechanism that ensures efficient amide bond formation.[4]

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid of the tetrahydrofuran amino acid to form a carboxylate anion.[4][8]

  • Activation and Formation of the OAt-Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[7] The displaced HOAt anion then rapidly attacks this intermediate to generate the key OAt-active ester and tetramethylurea as a byproduct.[7][8]

  • Nucleophilic Attack and Amide Bond Formation: The amine nucleophile then attacks the highly reactive OAt-active ester, resulting in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[7][8]

Visualization of the HATU Activation Pathway

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (THF Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Isouronium_Salt O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) Carboxylate->Isouronium_Salt + HATU HATU HATU HOAt_anion HOAt⁻ OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester + HOAt⁻ TMU Tetramethylurea (Byproduct) Isouronium_Salt->TMU Amide R-CONH-R' (Product) OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt (Byproduct)

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Solution-Phase Coupling

This protocol provides a general guideline for the HATU-mediated coupling of a sterically hindered N-protected tetrahydrofuran amino acid with a primary or secondary amine in solution.

Materials and Reagents
Material/ReagentGrade/PuritySupplierNotes
N-protected THF-amino acid≥98%VariesEnsure dryness before use.
Amine≥98%VariesEnsure dryness before use.
HATU≥98%VariesStore under inert gas, protected from moisture.
DIPEA or CollidineReagent GradeVariesUse a non-nucleophilic base.
Anhydrous DMF or THFDriSolv or equivalentVariesPolar aprotic solvents are typical.[7]
Dichloromethane (DCM)Reagent GradeVariesFor workup.
Saturated aq. NaHCO₃For workup.
BrineFor workup.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Nitrogen or Argon gasHigh PurityFor inert atmosphere.
Step-by-Step Methodology

Experimental_Workflow Start Start Setup 1. Reaction Setup - Dissolve THF-amino acid in anhydrous solvent. - Add base (DIPEA). Start->Setup Activation 2. Pre-activation - Add HATU. - Stir for 10-30 min. Setup->Activation Coupling 3. Coupling - Add amine. - Stir for 2-24h at RT. Activation->Coupling Monitoring 4. Reaction Monitoring - TLC or LC-MS. Coupling->Monitoring Workup 5. Aqueous Workup - Quench with water. - Extract with organic solvent. - Wash with NaHCO₃ and brine. Monitoring->Workup Reaction Complete Purification 6. Purification - Dry organic layer. - Concentrate. - Purify by column chromatography. Workup->Purification End End (Purified Product) Purification->End

Caption: General workflow for solution-phase HATU coupling.

  • Reaction Setup:

    • In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected tetrahydrofuran amino acid (1.0 equivalent) in anhydrous DMF or THF.[4] The choice of solvent can be critical; while DMF is common, THF has also been used successfully, though sometimes with lower yields.[9][10]

    • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4] The use of a non-nucleophilic base is crucial to prevent it from competing with the desired amine nucleophile.[11]

  • Pre-activation of the Carboxylic Acid:

    • To the stirring solution, add HATU (1.0-1.2 equivalents) in one portion.[4]

    • Allow the activation mixture to stir at room temperature for 10-30 minutes.[11][12] This pre-activation step is vital to ensure the complete formation of the OAt-active ester before the amine is introduced, which can minimize potential side reactions.[12]

  • Amide Bond Formation:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.

    • Continue to stir the reaction at room temperature. Due to steric hindrance, these reactions may require extended times, typically ranging from 2 to 24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carboxylic acid is consumed.[4]

  • Workup and Extraction:

    • Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid, HOAt, and other water-soluble byproducts.[13]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide. The choice of eluent will depend on the polarity of the product.

Stoichiometry and Reaction Parameters
ComponentEquivalentsRationale
THF-Amino Acid1.0Limiting Reagent
Amine1.0 - 1.2Slight excess can drive the reaction to completion.
HATU1.0 - 1.2A slight excess ensures full activation of the acid. Using a large excess should be avoided to prevent side reactions like guanidinylation of the amine.[3][4]
Base (DIPEA)2.0 - 3.0Neutralizes the hexafluorophosphate salt of HATU and the protonated amine, driving the reaction forward.[4]
SolventAnhydrous DMF/THFPolar aprotic solvent to dissolve reactants. Must be anhydrous as water will hydrolyze the active ester.[11]
TemperatureRoom TemperatureSufficient for most HATU couplings. Gentle heating can be explored for extremely difficult cases, but may increase the risk of epimerization.
Time2 - 24 hoursSteric hindrance necessitates longer reaction times compared to unhindered couplings.

Troubleshooting and Advanced Strategies

IssuePotential CauseRecommended Solution & Rationale
Low or No Yield 1. Incomplete activation. 2. Insufficient reaction time. 3. Wet reagents or solvents. 4. Base nucleophilicity.1. Increase pre-activation time to 30 minutes. Ensure HATU is of high quality.[11] 2. Extend reaction time up to 48 hours and monitor by LC-MS.[9] 3. Use anhydrous solvents and dry all reagents thoroughly. Water is detrimental to the reaction.[11] 4. Switch to a bulkier, less nucleophilic base like 2,4,6-collidine, especially if epimerization is a concern.[14]
Epimerization 1. Excess base or prolonged reaction at elevated temperature. 2. Nature of the coupling reagent.1. Use a weaker base like N-methylmorpholine (NMM) or collidine in place of DIPEA.[14] Avoid heating if possible. 2. HATU is known for low racemization, but for extremely sensitive substrates, consider alternative reagents like COMU, which has also shown reduced epimerization.[15]
Guanidinylation Side Product Excess HATU reacting with the amine nucleophile.This occurs when the free amine attacks the guanidinium carbon of HATU.[4] Use HATU stoichiometrically (1.0-1.1 eq) and ensure the pre-activation step is allowed to complete before adding the amine.
Difficulty Removing Byproducts Tetramethylurea (TMU) and HOAt can be difficult to remove from polar products.TMU and HOAt are water-soluble.[13] Thorough aqueous workup with multiple washes is key. For highly polar products that are difficult to extract, purification via reverse-phase chromatography may be necessary.
Extremely Hindered Couplings Even HATU is not sufficient for α,α-disubstituted amino acids or tetra-substituted carbons.For these exceptionally challenging cases, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive and effective for coupling severely hindered amino acids.[5][14]

Conclusion

The HATU coupling reagent provides a robust and highly effective method for the synthesis of amides derived from sterically hindered tetrahydrofuran amino acids. Its ability to rapidly form a highly reactive OAt-active ester while minimizing racemization makes it an indispensable tool for medicinal chemists and peptide scientists.[3][4] By understanding the underlying mechanism, carefully controlling stoichiometry, and employing the detailed protocols and troubleshooting strategies outlined in this application note, researchers can successfully navigate the challenges posed by sterically demanding substrates and unlock the potential of novel tetrahydrofuran-based peptidomimetics in drug development.

References

  • A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Amine to Amide Mechanism - H
  • HATU:a third-gener
  • H
  • The Science Behind HATU: Mechanism and Applic
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Tetrahydrofuran amino acids of the past decade | Request PDF - ResearchG
  • How to get a better yield from the HATU reaction experiment?
  • The Role of THF in Pharmaceutical Synthesis and Research.
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?

Sources

Application Note: Ugi-4CR Protocols for Methyl 3-aminooxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Methyl 3-aminooxolane-3-carboxylate (also known as Methyl 3-aminotetrahydrofuran-3-carboxylate) as a core building block in the synthesis of constrained peptidomimetics via the Ugi Four-Component Reaction (Ugi-4CR) .


)

Introduction & Chemical Context

Methyl 3-aminooxolane-3-carboxylate is a cyclic


-disubstituted amino acid ester. Structurally, it resembles a serine or threonine residue constrained within a tetrahydrofuran ring. In Drug Discovery, this scaffold is prized for introducing specific conformational constraints that can lock peptide backbones into bioactive geometries (e.g., 

-turns).
The Synthetic Challenge

While the Ugi reaction is generally robust, this specific amine presents a steric bottleneck . The amino group is attached to a quaternary carbon (C3), significantly retarding the initial condensation with the carbonyl component (aldehyde/ketone) to form the Schiff base (imine). Standard Ugi protocols often fail or suffer from low yields with such hindered amines due to the reversibility of imine formation and competitive Passerini side-reactions.

This guide provides two protocols:

  • Method A (Standard): For highly reactive aldehydes (e.g., formaldehyde, benzaldehyde).

  • Method B (High-Efficiency): Optimized for hindered reaction partners using Trifluoroethanol (TFE) and Lewis Acid catalysis.

Mechanistic Insight & Reaction Pathway[1]

The success of the Ugi reaction with this substrate hinges on the stability of the Imine Intermediate .

  • Imine Formation (Rate Limiting): The hindered amine attacks the carbonyl. This step is unfavorable and reversible.

  • Protonation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.

  • Isocyanide Insertion: The isocyanide attacks the iminium ion (irreversible C-C bond formation).

  • Mumm Rearrangement: The final acyl transfer yields the stable bis-amide scaffold.

Pathway Visualization

The following diagram illustrates the critical "Imine Checkpoint" specific to this hindered substrate.

UgiMechanism cluster_0 CRITICAL FAILURE POINT Amine Methyl 3-aminooxolane- 3-carboxylate (Hindered Amine) Imine Sterically Strained Imine Amine->Imine Slow Condensation Aldehyde Aldehyde/Ketone Aldehyde->Imine Acid Carboxylic Acid Iminium Activated Iminium Ion Acid->Iminium Protonation Iso Isocyanide Nitrilium Nitrilium Intermediate Iso->Nitrilium Imine->Iminium + Acid (H+) Iminium->Nitrilium + Isocyanide Product Ugi Bis-Amide Scaffold Nitrilium->Product Mumm Rearrangement

Figure 1: Reaction pathway highlighting the steric bottleneck at the imine formation stage.

Experimental Protocols

Pre-requisites & Safety
  • Isocyanides: Extremely foul-smelling and toxic. MUST be handled in a well-ventilated fume hood. Treat all glassware with bleach (sodium hypochlorite) post-reaction to oxidize traces of isocyanide.

  • Stoichiometry: 1.0 equiv Amine : 1.0 equiv Aldehyde : 1.0 equiv Acid : 1.0 equiv Isocyanide.

Method A: Standard Methanolic Protocol

Best for: Reacting with simple, unhindered aldehydes (e.g., paraformaldehyde, acetaldehyde).

  • Imine Pre-formation:

    • In a 20 mL scintillation vial, dissolve Methyl 3-aminooxolane-3-carboxylate (1.0 mmol) and the Aldehyde (1.0 mmol) in anhydrous Methanol (MeOH) (1.0 M concentration, 1 mL).

    • Add 100 mg of activated 3Å Molecular Sieves (powdered) to drive the equilibrium toward the imine.

    • Stir at Room Temperature (RT) for 2 hours. Validation: Check via 1H NMR or TLC for imine spot.

  • Addition of Components:

    • Add the Carboxylic Acid (1.0 mmol). Stir for 10 minutes.

    • Add the Isocyanide (1.0 mmol) last.

  • Reaction:

    • Seal the vial and stir at RT for 24–48 hours.

  • Workup:

    • Filter off molecular sieves.

    • Concentrate in vacuo.

    • Dissolve residue in EtOAc, wash with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.

    • Dry over Na2SO4 and concentrate. Purify via Flash Column Chromatography.

Method B: High-Efficiency TFE/Lewis Acid Protocol

Best for: Aromatic aldehydes, ketones, or when Method A yields <30%.

Rationale: 2,2,2-Trifluoroethanol (TFE) stabilizes the imine/iminium species via strong hydrogen bonding, significantly accelerating Ugi reactions of hindered amines. Zinc Chloride (


) acts as a Lewis Acid to activate the carbonyl.
  • Setup:

    • Dissolve Methyl 3-aminooxolane-3-carboxylate (1.0 mmol) and Aldehyde/Ketone (1.0 mmol) in TFE (1.0 mL).

    • Add

      
        (10 mol%, 0.1 mmol) as a catalyst.
      
    • Stir at RT for 1 hour.

  • Component Addition:

    • Add Carboxylic Acid (1.0 mmol) and Isocyanide (1.0 mmol) simultaneously.

  • Reaction:

    • Option 1 (Thermal): Stir at 60°C for 12 hours.

    • Option 2 (Microwave - Recommended): Heat in a microwave reactor at 100°C for 30 minutes.

  • Workup:

    • Dilute with DCM.

    • Wash with water (x3) to remove TFE and Zinc salts.

    • Purify via standard chromatography.

Data Summary & Troubleshooting

ParameterMethod A (MeOH)Method B (TFE/ZnCl2)
Solvent Methanol (Anhydrous)2,2,2-Trifluoroethanol (TFE)
Concentration 1.0 M (High conc. is vital)1.0 M
Temp/Time 25°C / 24-48 h60°C / 12 h OR 100°C / 30 min (MW)
Scope Simple AldehydesKetones, Aromatic Aldehydes
Yield Expectation 40 - 65%60 - 85%
Key Risk Incomplete Imine formationTFE cost, higher temp required
Self-Validating Checks
  • The "Smell Test": Isocyanides have a distinct, repulsive odor. If the smell persists after the reaction time, the reaction is incomplete.

  • TLC Monitoring:

    • Spot 1: Amine

    • Spot 2: Aldehyde

    • Spot 3: Reaction Mixture

    • Success Indicator: Disappearance of the aldehyde spot and appearance of a lower Rf spot (product). Note: The amine may streak; use Ninhydrin stain.

Decision Workflow for Protocol Selection

Use this logic tree to select the appropriate method for your specific library synthesis.

ProtocolSelection Start Start: Select Carbonyl Component IsKetone Is it a Ketone or Sterically Hindered Aldehyde? Start->IsKetone MethodA Use Method A (MeOH, RT, Sieves) IsKetone->MethodA No (Simple Aldehyde) MethodB Use Method B (TFE, ZnCl2, Heat/MW) IsKetone->MethodB Yes CheckYield Is Yield > 50%? MethodA->CheckYield Optimize Switch to Method B or Increase Temp CheckYield->Optimize No Success Proceed to Purification CheckYield->Success Yes Optimize->MethodB

Figure 2: Decision matrix for optimizing reaction conditions based on substrate steric demands.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Nenajdenko, V. G., et al. (2019).[1] Isocyanide-based multicomponent reactions in trifluoroethanol. Beilstein Journal of Organic Chemistry, 15, 2684–2697. Link

  • Kazmaier, U., & Hebach, C. (2003). Ugi Reactions with α-Amino Acids and Peptides.[2][1][3][4] Synlett, 2003(11), 1591–1594. Link

  • PubChem. (n.d.).[5] Methyl 3-aminooxolane-3-carboxylate.[6][7][8] National Library of Medicine. Link

  • Giovenzana, G. B., et al. (2006). The use of microwave irradiation in Ugi four-component condensation. Organic Process Research & Development, 10(6), 1062–1066. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Methyl 3-Aminooxolane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #OX-33-STAB Subject: Prevention of Spontaneous Cyclization (Diketopiperazine Formation)

Executive Summary: The "Thorpe-Ingold" Risk[1]

You are likely encountering stability issues because methyl 3-aminooxolane-3-carboxylate is a gem-disubstituted amino acid ester. The oxolane (tetrahydrofuran) ring acts as a bulky substituent at the


-carbon, exerting a strong Thorpe-Ingold Effect (Gem-Dialkyl Effect) .

This steric bulk compresses the internal bond angles, forcing the amino group and the ester carbonyl into a conformation that heavily favors reaction.[1] Unlike simple glycine esters, this molecule will not remain stable as a free base oil; it is thermodynamically driven to dimerize into a Diketopiperazine (DKP) solid.

Immediate Action Required:

  • Do not store this compound as a free base.

  • Do not heat the free base above 40°C.

  • Always store as a mineral acid salt (HCl) or sulfonate salt (Tosylate).

Troubleshooting & FAQs

Common Issues & Solutions
SymptomDiagnosisCorrective Action
Clear oil turned into white solid Dimerization (DKP). The free base has self-reacted to form the bis-lactam dimer. This process is irreversible under mild conditions.Prevention only. Once formed, the DKP is extremely stable. You must re-synthesize or re-purchase. Future batches must be stored as HCl salts.
Low yield in peptide coupling Competitve Cyclization. The free amine reacted with itself faster than with your activated carboxylic acid.Use In-Situ Neutralization. Do not isolate the free base. Add the HCl salt directly to the coupling mixture and use a tertiary base (DIPEA/NMM) to release the amine in the presence of the electrophile.
Insoluble precipitate during workup DKP Formation. If you performed a basic aqueous workup and concentrated the organic layer, the free base concentrated and cyclized.Acidic Workup. Keep the product protonated during workup if possible, or immediately react the free base upon isolation.
Frequently Asked Questions

Q: Can I store the free base at -20°C to prevent cyclization? A: It is risky. While cold slows the kinetics, the thermodynamic drive provided by the oxolane ring is high. We recommend converting to the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt, which are indefinitely stable at room temperature.

Q: I need the free base for a reaction with an aldehyde. How do I handle it? A: Perform a "Free-Base and Use" protocol. Partition the salt between


 and saturated 

, separate, dry briefly (MgSO4), and add the solution directly to your aldehyde. Do not concentrate to dryness.

Mechanism of Failure

The following diagram illustrates the Intermolecular Dimerization pathway. The gem-disubstitution at the C3 position of the oxolane ring restricts rotation, increasing the population of the reactive conformer (Thorpe-Ingold Effect).

DKP_Mechanism cluster_0 Starting Material (Unstable) cluster_1 Transition State cluster_2 Thermodynamic Trap Monomer Free Base (Methyl 3-aminooxolane-3-carboxylate) TS Nucleophilic Attack (Intermolecular) Monomer->TS x2 Molecules (Thorpe-Ingold Acceleration) DKP Diketopiperazine (DKP) (Solid Precipitate) TS->DKP - 2 MeOH MeOH Methanol (Byproduct) TS->MeOH

Caption: Kinetic pathway showing the dimerization of two amino ester molecules into a stable Diketopiperazine (DKP) scaffold.

Validated Experimental Protocols

Protocol A: Safe Storage (Conversion to HCl Salt)

Use this protocol immediately after synthesis or purification of the free base.

  • Dissolution: Dissolve the crude free base oil in dry Diethyl Ether (

    
    )  or 1,4-Dioxane  (approx. 5 mL per gram).
    
  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Avoid aqueous HCl to prevent ester hydrolysis.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

    • Troubleshooting: If it oils out, add more

      
       and scratch the flask sides to induce crystallization.
      
  • Isolation: Filter the solid under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopic).

  • Drying: Dry under high vacuum for 4 hours. Store at 4°C or -20°C.

Protocol B: In-Situ Neutralization (For Peptide Coupling)

Use this method to couple the amine without ever isolating the unstable free base.

  • Preparation: Dissolve the Carboxylic Acid partner (1.0 eq) and Coupling Agent (e.g., HATU, 1.1 eq) in DMF.

  • Activation: Add DIPEA (1.0 eq) and stir for 2 minutes.

  • Addition: Add the Methyl 3-aminooxolane-3-carboxylate HCl salt (1.0 eq) directly as a solid.

  • Release: Add a second portion of DIPEA (2.0 - 2.5 eq) dropwise.

    • Mechanism:[1][2][3][4] The base releases the free amine in the presence of the activated ester, capturing it before it can self-dimerize.

Handling Decision Tree

Follow this logic flow to determine the correct handling procedure for your specific stage of research.

Handling_Workflow Start Current State: Methyl 3-aminooxolane-3-carboxylate State_Oil Free Base (Oil) Start->State_Oil Freshly Synthesized State_Salt HCl/TsOH Salt (Solid) Start->State_Salt Purchased/Stored Action_Store Goal: Storage (>1 hour) State_Oil->Action_Store Action_Use Goal: Immediate Reaction State_Oil->Action_Use State_Salt->Action_Use Dissolve in DMF Process_Salt PROTOCOL A: Convert to HCl Salt immediately Action_Store->Process_Salt Mandatory Process_InSitu PROTOCOL B: In-Situ Neutralization (Do NOT isolate) Action_Use->Process_InSitu If coupling Action_Use->Process_InSitu Add Base (DIPEA) Process_Flash Flash Chromatography? Keep eluent acidic (0.1% TFA) or use immediately. Action_Use->Process_Flash If purifying

Caption: Decision matrix for handling the amino ester based on immediate experimental needs.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.[3] (Foundational paper on the Thorpe-Ingold Effect ). Link

  • Gilon, C., et al. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[5] Science, 213(4507), 544-545. (Establishes the universality of DKP formation in peptide derivatives). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for amine protection to prevent cyclization). Link

  • Han, Z., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.[6][7][8] WO2008080891A2.[7] (Patent describing the synthesis and handling of this specific scaffold). Link

Sources

Technical Support Center: Stability of Methyl 3-Aminooxolane-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acid Esters / Heterocyclic Building Blocks

Executive Summary & Stability Profile

Methyl 3-aminooxolane-3-carboxylate (also known as methyl 3-aminotetrahydrofuran-3-carboxylate) presents a unique stability challenge due to its geminal disubstitution at the C3 position. While the tetrahydrofuran (oxolane) ring itself is chemically robust in aqueous media, the amino-ester functionality is labile.

The Core Stability Rule: In aqueous solution, this molecule acts as a "ticking clock." Its stability is strictly governed by pH and concentration .

  • Solid State: Stable as a hydrochloride salt (HCl) when stored at -20°C under desiccant.

  • Aqueous Solution: Unstable. The free base rapidly degrades via dimerization, while the ester is susceptible to hydrolysis at both acidic and basic extremes.

The Mechanics of Degradation (The "Why")

To troubleshoot effectively, you must understand the two competing degradation pathways.

Pathway A: Diketopiperazine (DKP) Dimerization
  • Trigger: Neutral to Basic pH (pH > 7).

  • Mechanism: The unprotonated amine (

    
    ) of one molecule acts as a nucleophile, attacking the methyl ester (
    
    
    
    ) of a second molecule. This intermolecular reaction forms a cyclic dipeptide (diketopiperazine).
  • Kinetic Insight: Although the C3 quaternary center provides steric hindrance (Thorpe-Ingold effect), it can actually favor cyclization by restricting bond rotation, making the reactive conformations more accessible once the initial attack occurs.

  • Result: Formation of an insoluble or chromatographically distinct precipitate/peak.

Pathway B: Ester Hydrolysis
  • Trigger: High pH (pH > 8) or Low pH (pH < 2).

  • Mechanism: Water or hydroxide ions attack the carbonyl carbon, cleaving the methoxy group.

  • Result: Conversion to the free amino acid (3-aminooxolane-3-carboxylic acid) and methanol.

Visualizing the Degradation Pathways

DegradationPathways SM Methyl 3-aminooxolane- 3-carboxylate (Active) FreeBase Free Amine Form (Reactive Intermediate) SM->FreeBase pH > pKa (~8.0) Deprotonation Hydrolysis Hydrolysis Product (Free Acid) SM->Hydrolysis Acidic Hydrolysis (pH < 2) FreeBase->Hydrolysis Saponification (pH > 9) Dimer Diketopiperazine (Dimer) FreeBase->Dimer Intermolecular Attack (High Conc.)

Figure 1: Competing degradation pathways. The "Safe Zone" is a narrow pH window where the amine is protonated (preventing dimerization) but the acidity is not strong enough to rapidly hydrolyze the ester.

Troubleshooting Dashboard

Use this guide to diagnose experimental anomalies.

SymptomProbable CauseCorrective Action
LC-MS shows peak at [M-14] or [M-15] Hydrolysis. The methyl group (-CH3) has been lost (mass shift -14 Da) or the methoxy group (-OCH3) replaced by OH.Lower pH. Ensure buffers are pH 4.0–6.0. Avoid storing in water > 4 hours.
New peak at approx. 2x Mass (minus MeOH) Dimerization (DKP). Two molecules have reacted. Common in concentrated stock solutions.Acidify & Dilute. Keep stock solutions acidic (10 mM HCl) and concentration < 10 mM if possible.
Precipitate forms in stock solution Solubility/DKP. The free amino acid (zwitterion) or the DKP dimer is often less soluble than the ester salt.Check pH. If pH > 7, the free base is reacting. Re-dissolve in dilute HCl or DMSO.
Inconsistent biological assay data Ex vivo degradation. The compound degraded in the assay buffer before reaching the target.Fresh Prep. Dissolve compound immediately before addition. Do not use serial dilutions stored > 1 hour.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not dissolve in pure water or PBS (pH 7.4) for storage.

  • Solvent: Use DMSO (anhydrous) for primary stock (e.g., 100 mM).

    • Why? Eliminates hydrolysis risk (no water).

  • Aqueous Working Solution:

    • Prepare 10 mM HCl or 50 mM Acetate Buffer (pH 4.5) .

    • Dilute the DMSO stock into this acidic buffer.

    • Stability:[1] Stable for ~24 hours at 4°C.

  • Neutralization (Only at point of use):

    • Add to the assay well/reaction vessel containing the biological buffer.

    • Ensure the final dilution factor is high enough that the stock acid does not crash the assay pH.

Protocol B: Analytical Quality Control (LC-MS)

Standard C18 gradients often fail to retain this polar molecule.

  • Column: C18-Polar Embedded or HILIC (e.g., Waters Atlantis T3 or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: MS (ESI Positive). UV is weak (210 nm) and non-specific.

  • Target Ion: [M+H]+. Watch for [M+H-14]+ (Hydrolysis) and [2M-31]+ (Dimer).

Decision Tree: Handling Workflow

HandlingWorkflow Start Start: Solid HCl Salt Storage Store at -20°C (Desiccated) Start->Storage Dissolve Dissolve for Exp Storage->Dissolve SolventCheck Is usage immediate (< 1 hour)? Dissolve->SolventCheck Immediate Dissolve in Buffer (Keep on Ice) SolventCheck->Immediate Yes Delayed Dissolve in DMSO or 10mM HCl SolventCheck->Delayed No (Storage needed) Assay Perform Assay Immediate->Assay Delayed->Assay Dilute just before use

Figure 2: Operational workflow to minimize degradation artifacts.

Frequently Asked Questions (FAQs)

Q: Can I use phosphate buffer (PBS) to dissolve the compound? A: Avoid if possible. Phosphate anions can act as general base catalysts, accelerating ester hydrolysis even at neutral pH. Use Good's buffers (HEPES, MOPS) or Acetate if the assay allows, and keep the time in buffer short.

Q: Why is the "geminal" (disubstituted) nature important? A: In standard amino acids (like glycine), the alpha-carbon has a hydrogen. In this molecule, the alpha-carbon has a methyl/alkyl group (part of the ring).[2] This "quaternary center" creates steric bulk. While this theoretically slows down hydrolysis compared to simple esters, it forces the molecule into specific conformations that can accelerate dimerization (DKP formation) if the amine is free [1].

Q: My compound arrived as a sticky oil, not a solid. Is it degraded? A: If it is the free base , it is likely an oil and potentially degrading. If it is the HCl salt , it should be a solid. If the salt has turned into a sticky gum, it has likely absorbed moisture (hygroscopic) and hydrolysis has begun. Verify purity via LC-MS immediately.

References

  • Toniolo, C., et al. (2001).

    
    -disubstituted amino acids.[2][3][4] Describes the steric effects of quaternary alpha-carbons on stability and conformation. 
    
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Provides the mechanistic basis for amine-ester cyclization in aqueous media.

  • Fisher Scientific. (2023). Safety Data Sheet: Amino Acid Methyl Ester Hydrochlorides. General handling and storage protocols for amino ester salts.

  • Master Organic Chemistry. (2026). Mechanisms of Ester Hydrolysis (Acid and Base Catalyzed). Foundational chemistry governing the degradation of the carboxylate moiety.

Sources

minimizing racemization during coupling of quaternary amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Hindrance Peptide Coupling Topic: Minimizing Racemization During Coupling Involving Quaternary Amino Esters Audience: Senior Chemists & Process Development Scientists

Core Directive: The Steric-Racemization Paradox

Coupling involving quaternary amino acids (


-disubstituted residues like Aib, 

-Me-Phe) presents a unique "Steric-Racemization Paradox."
  • The Misconception: Researchers often fear racemization of the quaternary amino acid.

  • The Reality: Quaternary amino acids generally cannot racemize because they lack an

    
    -proton (the prerequisite for enolization or oxazolone-mediated epimerization).
    
  • The Real Danger: The danger lies in coupling a chiral, non-quaternary amino acid (e.g., Fmoc-Cys(Trt)-OH) TO a quaternary amino ester (e.g., H-Aib-OMe).

Because the nucleophile (the quaternary amine) is sterically shielded, the coupling rate (


) drops precipitously. This leaves the activated chiral carboxylic acid "alive" in solution for an extended period, drastically increasing the probability of 5(4H)-oxazolone formation and subsequent racemization (

).

This guide focuses on the critical challenge: Preserving the optical purity of the incoming amino acid when the acceptor is a hindered quaternary center.

Diagnostic & Troubleshooting (FAQs)

Phase 1: Assessing the Failure Mode

Q1: I am coupling Fmoc-Cys(Trt)-OH to H-Aib-OMe using HATU/DIEA, and I see significant D-Cys formation. Why? A: This is a classic "Activated Lifetime" failure.

  • Mechanism: The gem-dimethyl effect of Aib creates a steric wall. The Cys-active ester cannot penetrate this wall quickly.

  • Side Reaction: While waiting to couple, the activated Cys undergoes intramolecular cyclization to form a 5(4H)-oxazolone.

  • Base Effect: DIEA (Diisopropylethylamine) is basic enough to abstract the

    
    -proton of the oxazolone, causing rapid racemization.
    
  • Solution: Switch to Sym-Collidine (TMP) as your base or use a base-free carbodiimide method (DIC/Oxyma).

Q2: Why is my yield low even when using "strong" reagents like HATU? A: You may be encountering Guanidinylation . If the coupling is extremely slow (due to the quaternary center), the unreacted amine (H-Aib-OMe) can attack the uronium moiety of HATU instead of the activated acid. This permanently caps the amine as a guanidine species.

  • Fix: Switch to COMU or phosphonium reagents (PyOxim ), which do not undergo this specific side reaction as easily, or ensure pre-activation of the acid is complete before adding the amine.

Q3: Can I use microwave irradiation? A: Yes, but with strict temperature controls. Microwave heating increases


 (coupling rate) more significantly than 

(racemization rate) up to a point.
  • Limit: Do not exceed 50°C when coupling Cys or His to a quaternary center. For non-epimerizable residues (Gly, Aib), you can go to 75°C.

Strategic Reagent Selection

The choice of coupling system is the single most critical variable.

SystemComponentsRisk ProfileBest Use Case
The Gold Standard COMU / Oxyma / Collidine Low Racemization, High YieldCoupling chiral AAs to quaternary centers (e.g., Fmoc-Ala-OH + H-Aib-OMe).
The "Safe" Route DIC / Oxyma Pure Zero Base (Lowest Racemization)Extremely sensitive couplings (Cys, His) where optical purity is paramount over yield.
The "Nuclear" Option TFFH / NMM High Reactivity, Moderate RiskCoupling Quat-to-Quat (e.g., Aib-Aib). Generates Acid Fluorides in situ.[1]
Legacy (Avoid) HATU / DIEAHigh Racemization RiskRoutine couplings only. Avoid for hindered nucleophiles.
The Role of Bases: pKa vs. Sterics
  • DIEA (pKa ~10.5): Too strong. Promotes enolization of the active ester.

  • NMM (N-methylmorpholine, pKa ~7.4): Weaker, safer, but sometimes too slow.

  • 2,4,6-Collidine (TMP): The optimal balance.[2] It is a "hindered base" that effectively neutralizes the acid generated during activation but is sterically discouraged from abstracting the

    
    -proton of the amino acid.
    

Visualizing the Kinetic Competition

The following diagram illustrates the mechanistic fork in the road. Your goal is to maximize the green path and block the red path.

RacemizationPathways Start Fmoc-AA-OH (Chiral Acid) Activated Activated Ester (Oxyma/OBt) Start->Activated Activation (COMU/DIC) Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Slow Attack leads to Cyclization Product_L L-Peptide (Desired) Activated->Product_L Fast Attack (k_coup) (Ideal Scenario) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base Catalyzed (DIEA promotes) Product_DL DL-Peptide (Racemic Mixture) Enol->Product_DL Ring Opening by Amine QuatAmine H-Quat-OMe (Steric Wall) QuatAmine->Activated Nucleophilic Attack

Figure 1: The Kinetic Race. Steric hindrance from the Quaternary Amine (H-Quat-OMe) slows the green path (


), allowing the red path (Oxazolone formation) to dominate if strong bases are present.

Optimized Protocols

Protocol A: The "Collidine/COMU" Method (Recommended)

Best for coupling standard chiral amino acids to N-terminal Aib/Me-Phe.

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in a minimal amount of DMF/NMP (0.2 M final concentration).

  • Base Addition: Add 2,4,6-Collidine (3.0 eq). Note: Use exactly 1:1 eq relative to AA/Coupling reagent. Do not use excess base.

  • Pre-activation: Stir for 30 seconds (strictly).

    • Why? COMU activates very fast. Long pre-activation risks hydrolysis.

  • Coupling: Add the solution to the resin/amine containing the quaternary center.

  • Reaction Time: Allow to react for 1–2 hours.

  • Monitoring: Use HPLC to check for D-isomer formation. If >1%, switch to Protocol B.

Protocol B: The "Base-Free" Carbodiimide Method

Best for Cys, His, or extremely racemization-prone couplings.

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).

  • No Base: Do NOT add DIEA, NMM, or Collidine.

    • Mechanism:[2][3][4][5][6][7][8] The reaction proceeds at neutral/slightly acidic pH, which effectively shuts down the enolization pathway of the oxazolone.

  • Coupling: Add to the quaternary amine immediately.

  • Reaction Time: This reaction is slower. Allow 2–4 hours or use mild heating (40°C).

Protocol C: The Acid Fluoride Method (For Aib-Aib)

Best for coupling a Quaternary AA to another Quaternary AA (Steric vs. Steric).

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]

  • Mix: Fmoc-Aib-OH (3 eq) + TFFH (3 eq) + DIEA (6 eq) in DCM or DMF.

  • Mechanism: This generates the Amino Acid Fluoride (Fmoc-Aib-F). Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the incoming Aib amine better than bulky OBt/Oxyma esters.

  • Racemization Note: Since the activated acid is Aib (achiral), racemization is impossible.

Decision Matrix: Selecting the Right Workflow

DecisionTree Start Start: Coupling to Quaternary Amine (e.g., H-Aib-OMe) CheckIncoming Is the Incoming Amino Acid Chiral (L/D)? Start->CheckIncoming IsItCysHis Is it Cys or His? CheckIncoming->IsItCysHis Yes UseProtocolC Protocol C: TFFH (Acid Fluoride) (No Racemization Risk) CheckIncoming->UseProtocolC No (e.g., Aib-Aib) UseProtocolB Protocol B: DIC / Oxyma (Base-Free) IsItCysHis->UseProtocolB Yes (High Risk) UseProtocolA Protocol A: COMU / Collidine (Balanced) IsItCysHis->UseProtocolA No (Standard Risk)

Figure 2: Workflow for selecting the optimal coupling protocol based on the chirality and sensitivity of the incoming amino acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[9] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Suppression of Racemization during Peptide Formation.[2] Journal of Organic Chemistry, 67(19), 6861–6864. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Resources.[10] Link[10]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

solubility issues of methyl 3-aminooxolane-3-carboxylate hydrochloride

[1]

Product ID: M-3-AOC-HCl Chemical Name: Methyl 3-aminooxolane-3-carboxylate hydrochloride CAS: 1182717-26-5 (Free base ref: 125218-55-5 derivative) Class: Quaternary Cyclic

1

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Methyl 3-aminooxolane-3-carboxylate HCl . This compound is a specialized "building block" used to introduce conformational restriction into peptide backbones or medicinal chemistry scaffolds.

The Core Conflict: You are likely experiencing solubility issues because of the duality of this molecule.

  • The Scaffold: The oxolane (tetrahydrofuran) ring is lipophilic.

  • The Form: The hydrochloride salt (

    
    ) creates a high lattice energy, making it highly water-soluble  but insoluble in standard organic reaction solvents  (DCM, THF, Toluene).
    

This guide addresses the three most common tickets we receive: Reaction Solvent Incompatibility , Extraction Failures (Oiling Out) , and Free-Basing Protocols .

Module 1: Reaction Troubleshooting

Q: Why won't this compound dissolve in anhydrous DCM or THF for my coupling reaction?

A: As a hydrochloride salt, the ionic lattice prevents solvation by non-polar or moderately polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

The Fix: You have two options depending on your reaction type.

Option A: The "In-Situ" Neutralization (Recommended for Amide Couplings)

Do not attempt to dissolve the salt directly in DCM. Instead, liberate the reactive amine inside the reaction vessel.

  • Suspend the solid M-3-AOC-HCl in your solvent (DCM or DMF).[1]

  • Add 3.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).

  • Observation: The suspension will likely clear up or change appearance within 5–10 minutes as the free base is liberated and dissolves, while the DIPEA-HCl salt forms (which is often soluble in DCM).

  • Proceed with adding your coupling reagents (HATU, EDC, etc.).

Option B: Solvent Switch

If your reaction tolerates it, switch to a high-dielectric polar aprotic solvent.

  • DMF (Dimethylformamide): Excellent solubility.

  • DMSO (Dimethyl sulfoxide): Excellent solubility (but harder to remove).

  • NMP: Good alternative to DMF.

Q: I noticed a precipitate forming immediately after adding TEA. Is this normal?

A: Yes. This is likely Triethylamine Hydrochloride (TEA·HCl) precipitating out, not your starting material.

  • Verification: TEA·HCl is white and crystalline. Your free-based amino ester is likely an oil or soluble in the DCM.[1]

  • Action: You can often proceed with the reaction as a suspension, or filter off the TEA·HCl salts if they interfere with downstream catalysis.

Module 2: Workup & Extraction (The "Oiling Out" Issue)

Q: After my reaction, I tried to extract the product from water into EtOAc, but the yield is near zero. Where is it?

A: The free base of Methyl 3-aminooxolane-3-carboxylate is a polar amine with a small hydrophobic core.[1] It has a high partition coefficient (

The Fix: The "Salting Out" & "Magic Solvent" Protocol Standard Ethyl Acetate (EtOAc) extraction is often too non-polar for this compact amino ester.

Step-by-Step Protocol:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH 9–10 using Saturated

    
     or 
    
    
    .
    • Warning: Do not use NaOH (pH > 12) or heat, as this will hydrolyze the methyl ester to the carboxylic acid (which will stay in water).

  • Saturation: Saturate the aqueous phase with solid NaCl ("Salting out"). This pushes the organic molecule out of the water.

  • The Solvent: Use DCM:Isopropanol (3:1 or 4:1) instead of EtOAc.

    • Why? The alcohol component disrupts hydrogen bonding with water, while the DCM solubilizes the organic scaffold.

  • Extraction: Extract 3–4 times.

  • Drying: Dry over

    
     (Sodium Sulfate), not 
    
    
    (Magnesium Sulfate), as amines can sometimes coordinate to Mg.
Q: My product turned into a sticky oil/gum during workup. How do I handle this?

A: "Oiling out" is classic behavior for amino esters containing trace impurities or residual solvent.

  • Trituration: Add cold Diethyl Ether (

    
    ) or Hexanes to the oil and scratch the flask sides with a glass rod. This induces crystallization.[2]
    
  • Lyophilization: If the product is clean but oily, dissolve in 1,4-dioxane/water and freeze-dry. This often yields a fluffy solid.

Module 3: Visual Troubleshooting Workflows

Workflow 1: Solubility & Extraction Decision Tree

Solubility_WorkflowStartStart: M-3-AOC-HCl SolidGoalWhat is your goal?Start->GoalReactionRun Reaction (Acylation/Coupling)Goal->ReactionIsolationIsolate Free BaseGoal->IsolationSolventCheckCan you use DMF/DMSO?Reaction->SolventCheckDissolveWaterDissolve in minimal waterIsolation->DissolveWaterYesDMFDissolve in DMF(Direct Use)SolventCheck->YesDMFYesNoDMFMust use DCM/THFSolventCheck->NoDMFNoInSituSuspend in DCM + 3.0 eq DIPEA(In-situ Neutralization)NoDMF->InSituBaseAdjustAdjust to pH 9-10(Sat. Na2CO3)DissolveWater->BaseAdjustExtractExtract with DCM:IPA (3:1)(Avoid pure EtOAc)BaseAdjust->ExtractDryDry organic layer (Na2SO4)& ConcentrateExtract->Dry

Caption: Decision tree for selecting the correct solvent system based on experimental goals (Reaction vs. Isolation).

Module 4: Data & Specifications

Solubility Matrix (Experimental Estimates)
SolventHCl Salt Form (

)
Free Base Form (

)
Notes
Water High (>100 mg/mL)ModerateSalt is highly ionic.[1]
Methanol HighHighGood for transfers.
DCM Insoluble (<1 mg/mL)High Primary synthesis solvent.
THF InsolubleHigh
Ethyl Acetate InsolubleModerateOften poor for extraction.
Hexane/Ether InsolubleInsolubleUsed for precipitation.
Stability Profile
  • Hygroscopicity: High. The HCl salt will absorb atmospheric moisture, becoming sticky. Store in a desiccator at -20°C.

  • Thermal Stability: Stable up to ~150°C (melting), but avoid prolonged heating in aqueous base (hydrolysis risk).

  • Reactivity: The quaternary center (C3) provides some steric protection against racemization, but the ester is susceptible to hydrolysis at pH > 11.

References & Grounding

  • PubChem Compound Summary. Methyl 3-aminooxolane-3-carboxylate hydrochloride.[1] National Center for Biotechnology Information. (Accessed 2025).[3][4][5][6] Link

  • Serajuddin, A. T. (2007).[7] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of HCl salt solubility and disproportionation). Link

  • ResearchGate Technical Discussion. Workup of water soluble amino acid ester hydrochlorides. (Community consensus on DCM/IPA extraction protocols). Link

  • WIPO Patent WO2008080891A2. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. (Specific synthesis and handling of the oxolane amino acid class). Link

Validation & Comparative

A Comparative Guide to the Chiral HPLC Separation of Methyl 3-Aminooxolane-3-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral building blocks is a cornerstone of modern pharmaceutical development. Methyl 3-aminooxolane-3-carboxylate, a cyclic amino acid ester, is an important such building block whose stereochemistry can critically influence the efficacy and safety of a final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of potential high-performance liquid chromatography (HPLC) methods for resolving its enantiomers, synthesizing data from analogous separations to offer field-proven insights and actionable protocols.

Understanding the Analyte: Methyl 3-Aminooxolane-3-carboxylate

Before selecting a chiral stationary phase (CSP), it is crucial to analyze the structure of our target molecule. Methyl 3-aminooxolane-3-carboxylate possesses a chiral center at the C3 position. Key functional groups for chiral recognition include:

  • A primary amine (-NH₂): A key site for hydrogen bonding and ionic interactions.

  • A methyl ester (-COOCH₃): A hydrogen bond acceptor and a site for dipole-dipole interactions.

  • An oxolane (tetrahydrofuran) ring: A cyclic ether that contributes to the molecule's overall polarity and steric bulk.

The presence of both a basic amine and an ester group makes this molecule well-suited for analysis on several different classes of CSPs. The primary challenge is to select a system that can effectively differentiate the three-dimensional arrangement of these groups around the chiral center.

Comparative Analysis of Chiral Stationary Phases

The selection of the CSP is the most critical factor in achieving a successful chiral separation.[1] Based on the structure of our analyte, three classes of CSPs present the most promising avenues for method development: Polysaccharide-based, Pirkle-type, and Macrocyclic Antibiotic phases.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or bonded to a silica support, are the most widely used and often the first choice for screening chiral compounds.[2] Derivatives like tris(3,5-dimethylphenylcarbamate) have proven exceptionally effective for α-amino acid esters.[1]

  • Mechanism of Action: Chiral recognition on polysaccharide phases is a complex process involving multiple interactions. The carbamate groups on the polysaccharide backbone form grooves and cavities where the analyte can bind. Separation is achieved through a combination of hydrogen bonding (between the analyte's amine/ester and the CSP's carbamate N-H and C=O groups), π-π interactions (if aromatic groups were present), dipole-dipole interactions, and steric hindrance.[1] For α-amino acid esters, hydrogen bonding interactions with the carbonyl group are particularly important for chiral recognition.[1]

  • Advantages: Broad applicability, high success rates, and availability in both coated and more robust covalently bonded versions.[1]

  • Considerations: Coated phases have limitations on the types of solvents that can be used. Normal-phase chromatography (e.g., hexane/alcohol) is often the most successful mode. The addition of acidic or basic additives is frequently necessary to suppress peak tailing and improve resolution.[3] For our analyte, an acidic additive like trifluoroacetic acid (TFA) would protonate the primary amine, potentially leading to stronger, more stereoselective ionic interactions with the stationary phase.

Pirkle-Type (Brush-Type) CSPs

Developed by William Pirkle, these "brush-type" CSPs are covalently bonded, making them extremely durable and compatible with a wide range of mobile phases, from normal-phase to reversed-phase.[4][5] A common example is the Whelk-O 1 column, which is known for its broad selectivity.[6][7]

  • Mechanism of Action: Pirkle-type CSPs operate on a principle of π-π interactions, hydrogen bonding, and dipole stacking.[7] The CSP contains a π-electron deficient aromatic ring (e.g., a 3,5-dinitrophenyl group) that interacts with π-electron rich systems in an analyte. While our analyte lacks an aromatic ring, the hydrogen bonding and dipole-dipole capabilities of these phases remain highly relevant. The primary amine and ester carbonyl of methyl 3-aminooxolane-3-carboxylate can serve as key hydrogen bonding sites.

  • Advantages: Excellent durability, broad mobile phase compatibility, high loading capacity for preparative work, and the availability of both enantiomeric phases, which allows for inversion of the elution order.[4][5]

  • Considerations: While versatile, they may offer lower success rates in initial screenings compared to modern polysaccharide columns for certain compound classes.

Macrocyclic Antibiotic CSPs

Macrocyclic antibiotics like teicoplanin (used in Astec CHIROBIOTIC T columns) are powerful chiral selectors for polar and ionic compounds, including underivatized amino acids.[8] Their complex, basket-like structures provide multiple sites for stereoselective interactions.[9]

  • Mechanism of Action: These CSPs offer a multitude of interaction mechanisms, including ionic interactions (with charged amine or carboxylate groups), hydrogen bonding, and inclusion complexation within the macrocyclic cavity.[8][10] This multi-modal nature makes them highly effective in reversed-phase and polar organic modes, which are often preferred for LC-MS compatibility.[8] The primary amine of our analyte is a prime target for interaction with the acidic sites on the teicoplanin selector.

  • Advantages: Excellent for polar and ionizable compounds, direct analysis of amino acids without derivatization, and operable in reversed-phase, normal-phase, and polar organic modes.[9][10]

  • Considerations: The complex interaction mechanism can sometimes make method development less predictable. Mobile phase pH and ionic strength are critical parameters that must be carefully optimized.

Data Summary and Performance Comparison

While specific data for methyl 3-aminooxolane-3-carboxylate is not publicly available, we can compile representative data for analogous amino acid esters to guide our expectations. The following table compares typical performance characteristics for the discussed CSP classes.

CSP ClassTypical CSP ExampleCommon Mobile PhaseKey InteractionsExpected Performance for Amino Acid Esters
Polysaccharide CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol (+TFA)Hydrogen Bonding, Dipole-Dipole, Steric FitExcellent Resolution (Rs > 2.0) , High Selectivity (α > 1.3)[1]
Pirkle-Type Regis Whelk-O® 1 (S,S)Hexane/Ethanol (+TFA)Hydrogen Bonding, Dipole-DipoleGood to Excellent Resolution , Robust and Versatile[7]
Macrocyclic Antibiotic Astec® CHIROBIOTIC® T (Teicoplanin)Methanol/Water + Acetic Acid/Ammonium HydroxideIonic, Hydrogen Bonding, InclusionGood to Excellent Resolution , Ideal for Polar Analytes[8]

Experimental Protocols

The following are detailed, step-by-step starting protocols for screening the enantiomers of methyl 3-aminooxolane-3-carboxylate. These protocols are based on methods proven effective for similar amino acid esters.

Protocol 1: Polysaccharide-Based CSP in Normal Phase
  • Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 80:20 (v/v) n-Hexane / 2-Propanol with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or most appropriate wavelength for the analyte)

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL

  • Optimization Strategy: If resolution is insufficient, systematically vary the percentage of 2-Propanol (from 10% to 40%). Other alcohols like ethanol can also be screened. The concentration of the acidic modifier (TFA) can be adjusted (0.05% - 0.2%) to optimize peak shape.

Protocol 2: Macrocyclic Antibiotic CSP in Polar Organic Mode
  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 100% Methanol with 0.25% Acetic Acid and 0.25% Ammonium Hydroxide

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL

  • Optimization Strategy: This mobile phase creates a buffered system. The ratio and concentration of the acid/base additives are critical and can be varied. If retention is too long, acetonitrile can be tried as a stronger elution solvent, or small amounts of water can be added.

Visualization of Chiral Method Development Workflow

A systematic approach is key to efficient chiral method development. The process begins with column screening and progresses through optimization to final validation.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Analyte Characterization (pKa, solubility, structure) Screen_Polysaccharide Screen Polysaccharide CSPs (e.g., IA, IB, IC) Analyte->Screen_Polysaccharide Select CSPs Screen_Pirkle Screen Pirkle-Type CSPs (e.g., Whelk-O 1) Analyte->Screen_Pirkle Select CSPs Screen_Macrocyclic Screen Macrocyclic CSPs (e.g., CHIROBIOTIC T) Analyte->Screen_Macrocyclic Select CSPs Select_Best_CSP Select Best CSP (Highest α and Rs) Screen_Polysaccharide->Select_Best_CSP Screen_Pirkle->Select_Best_CSP Screen_Macrocyclic->Select_Best_CSP Optimize_MP Optimize Mobile Phase (% Modifier, Additives) Select_Best_CSP->Optimize_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (ICH Guidelines) Optimize_Params->Validation Final_Method Final Enantioselective Method Validation->Final_Method

Caption: Workflow for systematic chiral HPLC method development.

Conclusion

The successful chiral separation of methyl 3-aminooxolane-3-carboxylate enantiomers is readily achievable with modern HPLC technologies. While polysaccharide-based CSPs like CHIRALPAK® IA represent a high-probability starting point in a normal-phase solvent system, Pirkle-type and macrocyclic antibiotic columns offer powerful and robust alternatives with different selectivities. By systematically screening these column types and optimizing the mobile phase composition, a scientist can develop a reliable and efficient method for ensuring the enantiomeric purity of this critical chiral building block. The protocols and comparative data provided herein serve as a comprehensive starting point for this essential analytical task.

References

Sources

A Comparative Guide to the ¹H NMR Spectroscopic Features of Methyl 3-Aminooxolane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Methyl 3-aminooxolane-3-carboxylate, a heterocyclic α,α-disubstituted amino acid ester, represents a valuable building block in medicinal chemistry due to the conformational constraints imposed by its five-membered ring system. Understanding its distinct spectroscopic signature is crucial for reaction monitoring, quality control, and characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characteristic peaks of methyl 3-aminooxolane-3-carboxylate, offering a comparative perspective against its acyclic and smaller-ring analogues to highlight the structural nuances revealed by NMR spectroscopy.

Introduction: The Significance of Constrained Amino Acid Scaffolds

Heterocyclic amino acids are of significant interest in drug discovery as they can impart favorable pharmacokinetic properties and act as conformationally restricted mimics of endogenous ligands. The oxolane (tetrahydrofuran) ring in methyl 3-aminooxolane-3-carboxylate introduces a degree of rigidity not present in simple acyclic amino esters, which can be pivotal for enhancing binding affinity and selectivity to biological targets. ¹H NMR spectroscopy is an indispensable tool for confirming the integrity of this scaffold and for differentiating it from potential isomers or related structures.

Predicted ¹H NMR Spectral Data at 400 MHz

In the absence of readily available, published experimental spectra for methyl 3-aminooxolane-3-carboxylate, we present a high-quality predicted ¹H NMR spectrum generated using advanced computational models. These predictions are based on well-established principles of NMR theory, considering the electronic effects of the substituent groups and the stereochemistry of the molecule. For a comprehensive understanding, we will compare its predicted spectrum with those of methyl 2-amino-2-methylpropanoate (an acyclic analogue) and methyl 3-aminooxetane-3-carboxylate (a smaller, four-membered ring analogue). All spectra are predicted in deuterated chloroform (CDCl₃).

Data Presentation
CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Methyl 3-aminooxolane-3-carboxylate NH₂~1.8Broad SingletN/A2H
-OCH₃~3.75SingletN/A3H
H-2α~3.9Doublet~8.5-9.01H
H-2β~3.8Doublet~8.5-9.01H
H-4α~2.2MultipletN/A1H
H-4β~2.0MultipletN/A1H
H-5α~3.85MultipletN/A1H
H-5β~3.75MultipletN/A1H
Methyl 2-amino-2-methylpropanoate NH₂~1.6Broad SingletN/A2H
-OCH₃~3.7SingletN/A3H
-CH₃ (x2)~1.4SingletN/A6H
Methyl 3-aminooxetane-3-carboxylate NH₂~2.0Broad SingletN/A2H
-OCH₃~3.8SingletN/A3H
H-2/H-4~4.5-4.7MultipletsN/A4H

Comparative Analysis of ¹H NMR Characteristics

The predicted ¹H NMR spectra reveal significant differences between the three molecules, primarily arising from the influence of the cyclic structures on the chemical environments of the protons.

Methyl 3-aminooxolane-3-carboxylate: The Effect of the Five-Membered Ring

The most complex spectrum is that of our target molecule, methyl 3-aminooxolane-3-carboxylate. The protons on the oxolane ring are diastereotopic, meaning they are chemically non-equivalent, which leads to distinct signals for each proton.

  • Protons at C-2 and C-5: The protons on the carbons adjacent to the ring oxygen (C-2 and C-5) are expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom. Their predicted chemical shifts are in the range of 3.75-3.9 ppm. The geminal protons at C-2 (and C-5) are diastereotopic and are expected to appear as a pair of doublets (an AX system) if coupling to protons on adjacent carbons is minimal, or as more complex multiplets if further coupling is significant.

  • Protons at C-4: The protons at C-4 are further from the ester and amino groups and are therefore predicted to be the most upfield of the ring protons, appearing around 2.0-2.2 ppm. These protons will be split by the protons at C-5, resulting in complex multiplets.

  • Methyl Ester Protons: The singlet for the methyl ester protons is predicted around 3.75 ppm, a typical value for methyl esters.

  • Amine Protons: The amino protons are expected to give a broad singlet around 1.8 ppm. The chemical shift of NH₂ protons is highly dependent on solvent, concentration, and temperature, and they may undergo exchange with residual water, which can further broaden the signal.

Methyl 2-amino-2-methylpropanoate: The Acyclic Analogue

In contrast, the acyclic analogue, methyl 2-amino-2-methylpropanoate, presents a much simpler ¹H NMR spectrum.

  • Methyl Groups: The two methyl groups at the α-carbon are chemically equivalent due to free rotation around the C-C single bond. This results in a single, sharp singlet integrating to six protons, predicted around 1.4 ppm. This is a key distinguishing feature compared to the complex multiplets of the cyclic analogues.

  • Methyl Ester and Amine Protons: The chemical shifts for the methyl ester (~3.7 ppm) and amine (~1.6 ppm) protons are similar to the target molecule, as the immediate electronic environments are comparable.

Methyl 3-aminooxetane-3-carboxylate: The Effect of Ring Strain

The four-membered oxetane ring in methyl 3-aminooxetane-3-carboxylate introduces significant ring strain, which influences the chemical shifts of the ring protons.

  • Ring Protons: The protons on the oxetane ring are expected to be significantly deshielded compared to those in the oxolane ring, with predicted chemical shifts in the range of 4.5-4.7 ppm. This downfield shift is a consequence of the different bond angles and hybridization in the strained four-membered ring. The protons at C-2 and C-4 are equivalent by symmetry and will likely appear as a set of multiplets.

  • Methyl Ester and Amine Protons: The chemical shifts of the methyl ester (~3.8 ppm) and amine (~2.0 ppm) protons are also slightly shifted compared to the oxolane analogue, reflecting the different electronic environment imposed by the strained ring.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of methyl 3-aminooxolane-3-carboxylate on a 400 MHz spectrometer.

Sample Preparation
  • Analyte: Weigh 5-10 mg of high-purity methyl 3-aminooxolane-3-carboxylate.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules, and its residual proton signal at ~7.26 ppm can be used for spectral referencing.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. The final sample height in the tube should be approximately 4-5 cm.

NMR Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration, especially for quaternary carbons in ¹³C NMR.

  • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Structural Relationships and Analytical Workflow

To further clarify the structural differences and the process of spectral analysis, the following diagrams are provided.

cluster_0 Methyl 3-aminooxolane-3-carboxylate cluster_1 Methyl 2-amino-2-methylpropanoate cluster_2 Methyl 3-aminooxetane-3-carboxylate mol1 C₁-O-C₂(H₂)-C₃(NH₂,COOCH₃)-C₄(H₂)-C₅(H₂)-O₁ mol2 C(CH₃)₂(NH₂)-COOCH₃ mol3 C₁-O-C₂(H₂)-C₃(NH₂,COOCH₃)-C₄(H₂)-O₁

Caption: Molecular structures of the target compound and its comparators.

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation B Data Acquisition (400 MHz) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structural Elucidation D->E

Caption: A typical workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of methyl 3-aminooxolane-3-carboxylate is predicted to be rich in information, with the diastereotopic protons of the oxolane ring giving rise to a complex and characteristic pattern of signals. This spectroscopic signature is markedly different from its acyclic analogue, which displays a much simpler spectrum due to free rotation, and its four-membered ring counterpart, which exhibits significant downfield shifts of the ring protons due to increased ring strain. This comparative analysis underscores the power of ¹H NMR spectroscopy to probe the subtle structural and conformational differences in small molecules, providing invaluable data for researchers in the field of drug discovery and organic synthesis. The provided experimental protocol offers a robust starting point for obtaining high-quality experimental data to validate these predictions and facilitate the unambiguous characterization of this important synthetic building block.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wishart, D. S. (2024). PROSPRE - 1H NMR Predictor. University of Alberta. [Link]

  • nmrdb.org: Resurrecting and processing NMR spectra on-line. (2008). Chimia, 62(4), 280-281. [Link]

Technical Comparison: Enantiomeric Purity Analysis of 3-Aminooxolane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical workflow for determining the enantiomeric excess (ee) of 3-aminotetrahydrofuran (3-aminooxolane) derivatives.

Executive Summary

3-Aminotetrahydrofuran (3-aminooxolane) is a critical chiral building block in the synthesis of HIV protease inhibitors and kinase inhibitors.[1] However, its lack of a UV-active chromophore renders direct chiral HPLC with standard UV detection ineffective.[1]

This guide evaluates three distinct analytical workflows to overcome this detection challenge. While direct chiral HPLC is often the default for chiral amines, diastereomeric derivatization is superior for this specific scaffold due to the simultaneous introduction of a chromophore and chiral discrimination.

The Core Challenge: Detection vs. Resolution
  • The Molecule: 3-Aminotetrahydrofuran is a secondary aliphatic ether with a primary amine. It is transparent above 210 nm.[1]

  • The Problem: Direct injection on Chiralpak® columns requires refractive index (RI) or ELSD detection, which suffer from low sensitivity and baseline drift, or low-wavelength UV (205 nm), which is prone to solvent interference.[1]

  • The Solution: Derivatization with chiral isothiocyanates (GITC) or fluorodinitrophenyl derivatives (Marfey’s Reagent) transforms the enantiomers into diastereomers with strong UV absorbance, enabling separation on standard C18 columns.[1]

Comparative Analysis of Methods

Method A: GITC Derivatization + Achiral HPLC (Recommended)

This method utilizes 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to react with the amine.[1][2] The resulting thioureas are diastereomers separable on a standard C18 column.

  • Mechanism: Nucleophilic attack of the 3-amino group on the isothiocyanate carbon of GITC.

  • Detection: The resulting thiourea linkage absorbs strongly at 254 nm .

  • Pros: Uses inexpensive C18 columns; high UV sensitivity; robust mobile phases.[1]

  • Cons: Requires sample preparation time (30 min).[1]

Method B: Marfey’s Reagent (FDAA) + LC-MS

Uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[1] Ideal for biological samples or trace analysis.[1]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[1]
    
  • Detection: UV at 340 nm (yellow chromophore) or MS (negative mode).[1]

  • Pros: Extremely sensitive (fmol range); compatible with biological matrices; elution order correlates with absolute configuration.[1]

  • Cons: Reagent is expensive; requires heating (40–50 °C).[1]

Method C: F NMR with Mosher’s Acid

Uses


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
.[1]
  • Mechanism: Formation of diastereomeric amides.[3]

  • Detection:

    
    F NMR signal splitting.
    
  • Pros: No reference standard required; determines absolute configuration (

    
     vs 
    
    
    
    ); fast if NMR time is available.
  • Cons: Requires high purity sample (no water); expensive reagent; lower throughput.[1]

Data Summary Table
FeatureMethod A: GITC / C18 HPLCMethod B: Marfey's (FDAA) / LC-MSMethod C:

F NMR (Mosher)
Primary Use Case Routine QC, Process MonitoringBioanalysis, Trace ImpuritiesR&D, Absolute Config.[1] Assignment
Separation Mode Achiral Reversed Phase (C18)Achiral Reversed Phase (C18)Spectroscopy (Chemical Shift)
Detection Limit ~0.1% ee< 0.05% ee~1–2% ee
Throughput High (15 min run)High (10 min run)Low (Sample prep + Shim time)
Cost Per Sample Low ($)High (

$)
Medium (

)
Chromophore Introduced (254 nm)Introduced (340 nm)N/A

Decision Matrix: Selecting the Right Workflow

The following logic tree guides the selection of the analytical method based on sample constraints and equipment availability.

method_selection Start Start: 3-Aminooxolane Sample Q1 Is the sample UV-active (e.g., N-benzyl/Boc protected)? Start->Q1 Q2 Is MS detection available? Q1->Q2 No (Free Amine) Direct Direct Chiral HPLC (Chiralpak AD-H/IG) Q1->Direct Yes Q3 Is Absolute Configuration known? Q2->Q3 No (Standard HPLC) Marfey Method B: Marfey's Reagent (High Sensitivity) Q2->Marfey Yes (Trace analysis) GITC Method A: GITC Derivatization (Routine QC) Q3->GITC Yes (Routine) Mosher Method C: Mosher's NMR (Config Assignment) Q3->Mosher No (Need assignment)

Figure 1: Decision matrix for selecting the appropriate enantiomeric excess determination method.

Detailed Experimental Protocols

Protocol A: GITC Derivatization (Standard Operating Procedure)

This protocol is adapted from the resolution of 1-azabicyclo[2.2.2]octan-3-amine [1], which shares structural homology with 3-aminooxolane.[1]

Reagents:

  • Analyte: 3-Aminotetrahydrofuran (approx 10 mg).[1]

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).[1][2]

  • Solvent: Acetonitrile (ACN).[1]

  • Base: Triethylamine (TEA).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the amine sample in 1.0 mL of ACN.

  • Reaction: Add 1.2 equivalents of GITC and 1.5 equivalents of TEA.

  • Incubation: Shake at room temperature (25 °C) for 30 minutes. The reaction is usually quantitative.

  • Quenching: Add 10 µL of ethanolamine to scavenge excess GITC (optional, prevents large reagent peak).

  • Dilution: Dilute the mixture 1:10 with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

    • Mobile Phase: ACN : 10 mM Ammonium Acetate (pH 4.[1]5) [40:60 v/v].[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV @ 254 nm.[1]

    • Expected Result: The (

      
      )-amine-GITC and (
      
      
      
      )-amine-GITC diastereomers typically separate with a resolution (
      
      
      ) > 2.0.[1]
Protocol C: F NMR Mosher Analysis

Used when no reference standards are available to identify which peak corresponds to the (


) or (

) enantiomer [2].[1]

Step-by-Step Workflow:

  • Derivatization: Take 5 mg of 3-aminooxolane in an NMR tube.

  • Addition: Add 0.6 mL deuterated chloroform (

    
    ) and 3 equivalents of pyridine.
    
  • Reaction: Add 1.2 equivalents of (

    
    )-(-)-MTPA-Cl (Mosher's Acid Chloride). Shake for 10 minutes.
    
  • Analysis: Acquire

    
    F NMR (proton-decoupled).
    
  • Interpretation:

    • The presence of two fluorine signals indicates a racemic mixture.

    • Integrate the signals to calculate ee:

      
      
      
    • Configuration Assignment: Compare chemical shifts (

      
      ) with literature models. For MTPA amides, the 
      
      
      
      (
      
      
      ) correlates with the spatial arrangement of the substituents [3].

Visualizing the GITC Derivatization Pathway

The following diagram illustrates the chemical transformation and separation logic for Method A.

gitc_reaction Amine Racemic 3-Aminooxolane Reaction Nucleophilic Addition (ACN, TEA, 25°C) Amine->Reaction GITC GITC Reagent (Homochiral) GITC->Reaction Diast_R (R)-Amine-GITC (Diastereomer 1) Reaction->Diast_R Diast_S (S)-Amine-GITC (Diastereomer 2) Reaction->Diast_S HPLC C18 HPLC Column (Achiral Phase) Diast_R->HPLC Diast_S->HPLC Result Separated Peaks (Delta RT ~ 2-4 min) HPLC->Result

Figure 2: Reaction scheme and separation logic for GITC derivatization.

References

  • Demian, I., & Gripshover, D. F. (1989).[1][2] Enantiomeric purity determination of 3-aminoquinuclidine by diastereomeric derivatization and high-performance liquid chromatographic separation. Journal of Chromatography A, 466, 415-420.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3] Nature Protocols, 2, 2451–2458.[1] Link[1][3]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The assignment of absolute configuration by NMR.[3][4] Chemical Reviews, 104(1), 17-118.[1] Link[1]

  • Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1] Link[1]

Sources

A Comparative Guide to the Lipophilicity (LogD) of Methyl 3-aminooxolane-3-carboxylate and Structurally Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity is a fundamental physicochemical property that profoundly influences a drug candidate's journey through the body.[1][2][3] It governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a molecule.[1][2][3][4] A delicate balance between lipophilicity and hydrophilicity is essential for therapeutic success; a compound must be sufficiently lipophilic to cross biological membranes, yet soluble enough to be transported in aqueous environments like blood plasma.[5] The distribution coefficient, LogD, is the most relevant measure of lipophilicity for ionizable compounds at a physiologically relevant pH, as it accounts for all ionized and unionized species.[5][6][7][8] This guide provides a comparative analysis of the lipophilicity of methyl 3-aminooxolane-3-carboxylate and other structurally related cyclic amino acid esters, offering insights into how subtle structural modifications can impact this crucial drug-like property.

Understanding the Subject Molecule: Methyl 3-aminooxolane-3-carboxylate

Methyl 3-aminooxolane-3-carboxylate is a small, heterocyclic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring.[9] Key structural features that dictate its lipophilicity include a tertiary amine and a methyl ester. The presence of the basic amino group means its ionization state, and therefore its LogD, will be highly dependent on the pH of the surrounding environment.[8] At physiological pH (7.4), the amine is expected to be predominantly protonated, increasing its hydrophilicity and lowering its LogD.

Comparative Scaffolds for Lipophilicity Analysis

To provide a meaningful comparison, we have selected a series of structurally related cyclic amino acid esters. These molecules share the core feature of a cyclic amine and a methyl ester but differ in ring size and the position of the heteroatom and substituent. This allows for a systematic evaluation of how these structural variations influence LogD.

Compound NameStructurePredicted LogP*
Methyl 3-aminooxolane-3-carboxylateMethyl 3-aminooxolane-3-carboxylate-1.0
Methyl L-prolinateMethyl L-prolinate0.1
Methyl pipecolinateMethyl pipecolinate0.3
Methyl nipecotateMethyl nipecotate0.6

*Predicted LogP values are computationally derived and serve as an estimation of the lipophilicity of the neutral species.[9][10][11][12] Experimental LogD values will vary with pH.

The pH-Dependent Behavior of Ionizable Compounds

The LogD of a compound with an ionizable group, such as the amine in methyl 3-aminooxolane-3-carboxylate, is not a fixed value but rather a function of pH.[7][8] This relationship is described by the following equation for a basic compound:

LogD = LogP - log(1 + 10^(pKa - pH))

Where:

  • LogP is the partition coefficient of the non-ionized form.

  • pKa is the acid dissociation constant of the conjugate acid of the amine.

  • pH is the pH of the aqueous phase.

This equation illustrates that as the pH of the environment drops below the pKa of the amine, the compound becomes increasingly protonated (ionized). This charged form has a much greater affinity for the aqueous phase, resulting in a lower LogD value. Conversely, at a pH above the pKa, the neutral form predominates, and the LogD value approaches the LogP value.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_structure Protonated (Hydrophilic) low_ph_logd Low LogD low_ph_structure->low_ph_logd Favors Aqueous Phase equilibrium low_ph_structure->equilibrium high_ph_structure Neutral (Lipophilic) high_ph_logd High LogD high_ph_structure->high_ph_logd Favors Organic Phase equilibrium->high_ph_structure caption pH-dependent equilibrium and its effect on LogD.

Caption: pH-dependent equilibrium and its effect on LogD.

Experimental Protocol: Shake-Flask Method for LogD Determination

The "shake-flask" method is a classic and reliable technique for the experimental determination of LogD.[6][7][13][14]

Materials and Reagents:

  • n-Octanol (pre-saturated with the appropriate buffer)

  • Aqueous buffer solutions of desired pH (e.g., pH 5.0, 7.4, 9.0), pre-saturated with n-octanol

  • The test compound (e.g., methyl 3-aminooxolane-3-carboxylate)

  • Volumetric flasks, pipettes, and vials

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[13][14]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Partitioning: In a vial, add a precise volume of the aqueous buffer and n-octanol. A typical ratio is 1:1, but this can be adjusted for very lipophilic or hydrophilic compounds.[14]

  • Addition of Compound: Spike the two-phase system with a small volume of the stock solution.

  • Equilibration: Vigorously shake the vials on an orbital shaker for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[13]

  • Phase Separation: Centrifuge the vials to achieve complete separation of the aqueous and organic layers.[13]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method.[13][14]

  • Calculation: The LogD is calculated using the following formula:

    LogD = log ( [Compound]octanol / [Compound]aqueous ) [6]

G A Prepare Stock Solution C Spike with Compound A->C B Add Buffer and n-Octanol B->C D Equilibrate (Shake) C->D E Separate Phases (Centrifuge) D->E F Sample Aqueous and Organic Layers E->F G Quantify Concentration (HPLC/LC-MS) F->G H Calculate LogD G->H caption Shake-Flask Method Workflow for LogD Determination.

Caption: Shake-Flask Method Workflow for LogD Determination.

Discussion and Comparative Analysis

  • Methyl 3-aminooxolane-3-carboxylate: The presence of the oxygen atom in the oxolane ring is expected to increase its hydrophilicity compared to its carbocyclic counterparts. The tertiary amine, being a strong base, will be significantly protonated at physiological pH, leading to a low LogD value. The predicted LogP of -1.0 suggests that even in its neutral form, it is a relatively polar molecule.

  • Methyl L-prolinate: This five-membered ring analog has a secondary amine. Its predicted LogP of 0.1 is higher than that of the oxolane derivative, indicating it is inherently more lipophilic.[11][15]

  • Methyl pipecolinate and Methyl nipecotate: These six-membered ring analogs are expected to be more lipophilic than the five-membered ring systems due to the increased number of carbon atoms.[10][16] The predicted LogP values of 0.3 and 0.6, respectively, support this trend.[10][12]

At a physiological pH of 7.4, it is anticipated that all these compounds will exhibit LogD values that are lower than their predicted LogP values due to the protonation of the amine group. The extent of this decrease will depend on their respective pKa values.

Conclusion and Implications for Drug Development

The analysis of methyl 3-aminooxolane-3-carboxylate and its structural analogs highlights the significant impact of ring structure and heteroatom substitution on lipophilicity. The oxolane ring, in particular, imparts a more hydrophilic character. For drug discovery programs, this scaffold could be advantageous for developing candidates that require a lower lipophilicity to optimize their ADMET properties, potentially leading to improved solubility and reduced metabolic clearance.[2] Conversely, for targets that require greater membrane permeability, the piperidine-based scaffolds might be more suitable starting points. The choice of a specific scaffold should always be guided by the desired physicochemical properties for the therapeutic target of interest.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

  • P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Shityakov, S., & Förster, C. (2014). The role of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Leeson, P. D. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]

  • Pliska, V. (2012). Is there enough focus on lipophilicity in drug discovery?. Taylor & Francis Online. [Link]

  • AxisPharm. (2024). Log D Measurement. [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. [Link]

  • PubChem. (n.d.). Methyl 3-aminooxolane-3-carboxylate hydrochloride. Retrieved from [Link]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019). LogD. [Link]

  • PubChem. (n.d.). Methyl pipecolinate. Retrieved from [Link]

  • Waring, M. J. (2010). LogD contributions of substituents commonly used in medicinal chemistry. Journal of medicinal chemistry, 53(19), 7040–7049. [Link]

  • Nazir, T., et al. (2019). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. Taylor & Francis Online. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. RSC Chemical Biology, 2(4), 1137-1144. [Link]

  • Perez-Rodriguez, V., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. Molecules, 27(6), 1957. [Link]

  • Synthonix. (n.d.). Methyl 3-aminooxetane-3-carboxylate. Retrieved from [Link]

  • Shapiro, A. B. (2017). What is logP and log D ? what are they used? what is the effect of PH on log D. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl D-prolinate. Retrieved from [Link]

  • van de Waterbeemd, H., & Mannhold, R. (1994). Lipophilicity of amino acids. Amino acids, 7(2), 129–145. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Bhamboo, P., Bera, S., & Mondal, D. (2024). Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. Current Organic Chemistry, 28(5), 390-403. [Link]

  • ResearchGate. (n.d.). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Retrieved from [Link]

  • PubChem. (n.d.). Methyl L-prolinate. Retrieved from [Link]

  • Perlovich, G. L., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(16), 4987. [Link]

  • Liu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of pharmaceutical and biomedical analysis, 67-68, 132–137. [Link]

  • Science.gov. (n.d.). logd lipophilicity measurement: Topics. Retrieved from [Link]

  • PubChem. (n.d.). Methyl oxolane-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylnipecotinic acid methyl ester. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Oxolane vs. Oxetane Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is a paramount objective. Among the myriad of properties that dictate the success of a therapeutic agent, metabolic stability stands as a critical gatekeeper, influencing a compound's half-life, bioavailability, and potential for drug-drug interactions. The strategic incorporation of saturated heterocyclic moieties is a widely employed tactic to modulate these characteristics. This guide provides an in-depth, comparative analysis of the metabolic stability of two key scaffolds: oxolane (tetrahydrofuran) and oxetane amino esters. By examining their intrinsic chemical properties and interactions with metabolic enzyme systems, we aim to furnish drug development professionals with the foundational knowledge to make informed decisions in lead optimization.

The oxolane ring, a five-membered cyclic ether, and the oxetane ring, its four-membered counterpart, are frequently utilized as bioisosteric replacements for other functional groups to enhance properties such as solubility and to block metabolically labile sites.[1] However, the subtle differences in their ring strain, polarity, and three-dimensional conformation can lead to markedly different metabolic fates. This guide will dissect these differences, supported by experimental evidence and established principles of drug metabolism, to provide a clear understanding of their relative metabolic liabilities and advantages.

Theoretical Underpinnings: How Ring Structure Influences Metabolism

The metabolic stability of a molecule is intrinsically linked to its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily and other enzymes like microsomal epoxide hydrolase (mEH).[2][3] The inherent properties of the oxolane and oxetane rings play a crucial role in their recognition and processing by these enzymatic systems.

Ring Strain and Reactivity: The oxetane ring possesses a significantly higher degree of ring strain compared to the more flexible and less strained oxolane ring. This increased strain can render the oxetane more susceptible to ring-opening reactions, a metabolic pathway that is less common for the more stable oxolane ring.[3]

Polarity and Lipophilicity: Oxetanes are generally more polar and less lipophilic than their oxolane counterparts. This can influence their interaction with the active sites of metabolizing enzymes and may also impact their distribution into hepatocytes.[4]

Stereoelectronic Effects: The positioning of the oxygen atom and the overall conformation of the ring can influence the accessibility of C-H bonds to oxidative enzymes. The puckered nature of the oxetane ring, for instance, can shield adjacent positions from metabolic attack.[4]

Metabolic Pathways of Oxolane and Oxetane Amino Esters

The biotransformation of oxolane and oxetane amino esters can proceed through several pathways, with the specific route and rate being highly dependent on the overall molecular structure and substitution pattern.

Oxolane (Tetrahydrofuran) Metabolism

The metabolism of the oxolane ring is predominantly mediated by the CYP450 enzyme system.[5] The primary metabolic transformations include:

  • C-Hydroxylation: Oxidation of the carbon atoms adjacent to the ether oxygen is a common metabolic pathway for saturated heterocycles. This can lead to the formation of unstable hemiacetals that can undergo subsequent ring cleavage.

  • N-Dealkylation: For amino esters, the cleavage of the bond between the nitrogen and the oxolane ring can occur, leading to the formation of an amine and a corresponding aldehyde or ketone derived from the oxolane moiety. This process is also typically catalyzed by CYP450 enzymes.[6]

  • Phase II Conjugation: The hydroxylated metabolites of oxolanes can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Metabolic Pathways of Oxolane Amino Esters", fontsize=12, fontname="Arial"];

Oxetane Metabolism

The metabolic profile of oxetanes is more diverse and offers unique opportunities to steer metabolism away from CYP450 pathways.[3] Key metabolic routes include:

  • mEH-mediated Hydrolysis: A distinctive metabolic pathway for oxetanes is their hydrolysis by microsomal epoxide hydrolase (mEH) to form 1,3-diols.[2][8] This non-oxidative pathway can be a significant route of clearance and can reduce the reliance on CYP450 enzymes, thereby minimizing the risk of drug-drug interactions.[3]

  • CYP450-mediated Oxidation: Despite the potential for mEH-mediated hydrolysis, oxetanes are also substrates for CYP450 enzymes. Oxidation can occur on the oxetane ring, leading to hydroxylated metabolites.[4]

  • N-Dealkylation: Similar to oxolanes, N-dealkylation of the amino ester side chain can occur. The presence of the oxetane ring has been shown to attenuate the basicity of adjacent amines, which can influence the rate of this metabolic process.[9][10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Metabolic Pathways of Oxetane Amino Esters", fontsize=12, fontname="Arial"];

Comparative Metabolic Stability: A Data-Driven Perspective

While direct head-to-head comparative studies on a series of oxolane and oxetane amino esters are not abundant in the public domain, a compelling narrative can be constructed from existing data on analogous systems. The general consensus in medicinal chemistry is that the incorporation of an oxetane ring often leads to an improvement in metabolic stability compared to other cyclic ethers and carbocyclic rings.[1][11]

FeatureOxolane Amino EstersOxetane Amino EstersRationale & Supporting Evidence
Primary Metabolic Pathway CYP450-mediated oxidation[5]Can be redirected to mEH-mediated hydrolysis[2][3]The strained oxetane ring is a substrate for mEH, offering a non-CYP450 clearance pathway.[3][8]
Susceptibility to CYP450 Generally susceptible to oxidation at carbons alpha to the ether oxygen.[12]Can be less susceptible to CYP450 oxidation, depending on substitution.[4]The increased polarity and unique 3D structure of oxetanes can reduce their affinity for CYP450 active sites.[4]
Intrinsic Clearance (CLint) Generally moderate to high, depending on the specific structure.Often lower compared to non-oxetane analogues.[1][4]Numerous studies have shown that replacing metabolically labile groups with oxetanes reduces in vitro clearance.[1][4]
Metabolic Switching Potential LimitedHighThe ability to engage with mEH provides a valuable tool to modulate the primary clearance pathway away from CYP450s.[3]

A study comparing 3-amino-oxetanes to other small rings found that the oxetane derivative exhibited increased metabolic stability in rat liver microsomes and hepatocytes.[13] Furthermore, a comparative study of amino-oxetanes and their analogous benzamides demonstrated that the amino-oxetanes possessed comparable metabolic stability.[14]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of novel oxolane and oxetane amino esters, a standardized in vitro liver microsomal stability assay is indispensable. The following protocol outlines a typical experimental workflow.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Workflow for Liver Microsomal Stability Assay", fontsize=12, fontname="Arial"];

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (oxolane and oxetane amino esters) and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent like DMSO.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol containing an internal standard).

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).

Conclusion and Future Directions

The choice between an oxolane and an oxetane amino ester scaffold can have profound implications for the metabolic stability of a drug candidate. While oxolanes are primarily metabolized through CYP450-mediated pathways, oxetanes offer the unique advantage of potential clearance through mEH-mediated hydrolysis, providing a valuable strategy to mitigate risks associated with CYP450 metabolism. Experimental data and established medicinal chemistry principles suggest that oxetanes often confer greater metabolic stability compared to their five-membered counterparts and other cyclic analogues.

The substitution pattern on both the heterocyclic ring and the amino ester portion of the molecule will ultimately dictate the predominant metabolic pathways and the overall rate of clearance. Therefore, the empirical determination of metabolic stability through in vitro assays, such as the liver microsomal stability assay detailed in this guide, remains a cornerstone of the lead optimization process. By understanding the fundamental differences in the metabolic profiles of oxolane and oxetane amino esters, drug development professionals can more effectively design molecules with improved pharmacokinetic properties, increasing the likelihood of clinical success.

References

  • Toselli, F., Fredenwall, M., Svensson, P., Li, X. Q., Johansson, A., Weidolf, L., & Hayes, M. A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 7849–7861. [Link]

  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. Retrieved February 13, 2026, from [Link]

  • van Ravenzwaay, B., & Leibold, E. (2003). Effect of cytochrome P-450 inhibition on tetrahydrofuran-induced hepatocellular proliferation in female mice. Archives of Toxicology, 77(8), 447–453. [Link]

  • Do, A. M., et al. (2025). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ACS Medicinal Chemistry Letters. [Link]

  • Patil, S. A., & Patil, R. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 16(1), 25–53. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465–473. [Link]

  • Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12486–12513. [Link]

  • National Center for Biotechnology Information. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved February 13, 2026, from [Link]

  • Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • ResearchGate. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Request PDF. [Link]

  • Hansen, M. E., et al. (2024). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. Journal of the American Chemical Society, 146(2), 1163–1171. [Link]

  • Stepan, A. F., et al. (2012). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Lewis, D. F. V. (2004). Insights into Drug Metabolism from Modelling Studies of Cytochrome P450-Drug Interactions. Current Topics in Medicinal Chemistry, 4(11), 1167–1181. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233. [Link]

  • National Center for Biotechnology Information. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Retrieved February 13, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 13, 2026, from [Link]

  • Hypha Discovery. (2022, September 8). Phase II Drug Metabolism. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.